2-Bromo-3,6-difluorobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,6-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBFRHCWALNQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124244-65-1 | |
| Record name | 2-Bromo-3,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-3,6-difluorobenzoic acid CAS number 124244-65-1
An In-Depth Technical Guide to 2-Bromo-3,6-difluorobenzoic Acid
This guide provides a comprehensive technical overview of this compound (CAS No. 124244-65-1), a key halogenated building block for researchers in medicinal chemistry, drug discovery, and materials science. We will move beyond a simple recitation of facts to explore the causality behind its synthetic utility, the logic of its reactivity, and the practical considerations for its safe and effective use in the laboratory.
This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and two fluorine atoms—on a benzene ring makes it a highly versatile intermediate. The interplay of these groups dictates the molecule's reactivity and its value in constructing complex molecular architectures.
The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[1][3]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 124244-65-1 | [4][5][6][7] |
| Molecular Formula | C₇H₃BrF₂O₂ | [6][7][8] |
| Molecular Weight | 237.00 g/mol | [6][7][8] |
| Appearance | White to light yellow powder/crystal | |
| SMILES | O=C(O)C1=C(F)C=CC(F)=C1Br | [8] |
| MDL Number | MFCD11849930 |[7][8] |
Caption: Structure of this compound.
Representative Synthesis Pathway
The synthesis of polysubstituted aromatics like this compound requires precise control over regioselectivity. While multiple routes are conceivable, a common strategy involves the functionalization of a pre-existing difluoroaromatic compound. A plausible approach, adapted from methodologies for similar compounds, involves the ortho-lithiation and subsequent bromination of a difluorobenzoic acid precursor.
The rationale for this approach lies in the directing effect of the carboxylic acid group (after deprotonation) and the fluorine atoms, which can influence the acidity of adjacent protons, facilitating regioselective metalation.
Caption: A representative workflow for the synthesis of the target compound.
Experimental Protocol Outline:
-
Setup: A solution of the starting material (e.g., 2,5-difluorobenzoic acid) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to -78 °C.
-
Metalation: A strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise. The base deprotonates both the carboxylic acid and the most acidic aromatic proton, which is ortho to the fluorine at position 2 and meta to the fluorine at position 5.
-
Bromination: An electrophilic bromine source, like N-bromosuccinimide (NBS) or a solution of bromine in an appropriate solvent, is added slowly to the reaction mixture at low temperature.
-
Quenching & Workup: The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl). This protonates the carboxylate and any remaining organolithium species.
-
Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over a drying agent like sodium sulfate, and concentrated under reduced pressure. Final purification is typically achieved by recrystallization or column chromatography.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its capacity to undergo a variety of selective chemical transformations at its three functional sites. This allows for the systematic and predictable construction of more complex molecules.
Caption: Key synthetic transformations of this compound.
-
Carboxylic Acid Group: This is the most straightforward functional group to modify.
-
Amidation: Can be readily converted to amides using standard coupling reagents (e.g., HBTU, EDC) with a primary or secondary amine. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).
-
Esterification: Can be esterified under acidic conditions (Fischer esterification) with an alcohol or through reaction with an alkyl halide after conversion to its carboxylate salt.
-
-
Bromine Atom: The C-Br bond is the primary site for building molecular complexity through cross-coupling reactions.[3]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl groups.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes provides access to aryl-alkyne structures.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the formation of C-N bonds, creating substituted aniline derivatives.
-
-
Difluorinated Aromatic Ring: The two fluorine atoms are not merely spectators. Their strong electron-withdrawing nature increases the acidity of the carboxylic acid and influences the electron density of the ring, which can affect the rates and outcomes of cross-coupling reactions. They also enhance the metabolic stability of the final compound, a highly desirable trait in drug candidates.[1][2]
Applications in Research and Drug Development
Halogenated benzoic acids are critical starting materials in pharmaceutical research. The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing targeted therapeutic agents.
-
Scaffold for Enzyme Inhibitors: The ability to build out complexity from the bromine and carboxylic acid positions allows for the creation of molecules designed to fit into the active sites of enzymes. For example, related fluorinated benzoic acids are used to synthesize inhibitors for targets like PTP-MEG2, relevant in type 2 diabetes research.[1]
-
Building Block for Receptor Modulators: The core structure can be elaborated into ligands for various biological receptors. For instance, derivatives of difluorinated aromatics have been explored as RORγt inverse agonists for treating inflammatory diseases.[9]
-
Oncology Research: Polysubstituted aromatic intermediates are fundamental to the synthesis of novel compounds targeting cancer pathways. For example, 2-Amino-6-bromo-3,5-difluorobenzoic acid, a related compound, is a key building block for developing modulators of the KRAS G12D mutant protein, a significant driver in many human cancers.[10]
The strategic use of this building block enables medicinal chemists to perform structure-activity relationship (SAR) studies by systematically varying the substituents introduced via cross-coupling or amide bond formation.[3]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following guidelines are based on available Safety Data Sheet (SDS) information for this and structurally similar compounds.[11][12][13][14]
Table 2: Hazard and Precautionary Information
| Category | Recommendation | Source(s) |
|---|---|---|
| Pictograms | GHS07 (Exclamation Mark) | |
| Hazard Statements | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed. | [12][13] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Use in a well-ventilated area or chemical fume hood. | [11][12] |
| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. | [11][12][13] |
| First Aid (Skin) | Wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice. | [11][12] |
| First Aid (Inhalation) | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. | [11][12] |
| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases. | [8][11][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[11][12] |
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactive sites, combined with the beneficial electronic and steric properties conferred by its fluorine substituents, provide a reliable and versatile platform for the synthesis of novel compounds with potential therapeutic applications. Understanding the principles of its reactivity and adhering to strict safety protocols are paramount for leveraging its full potential in the research and development landscape.
References
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- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 124244-65-1 [chemicalbook.com]
- 5. This compound | 124244-65-1 | ZEA24465 [biosynth.com]
- 6. chemscene.com [chemscene.com]
- 7. 124244-65-1 | CAS DataBase [m.chemicalbook.com]
- 8. 124244-65-1|this compound|BLD Pharm [bldpharm.com]
- 9. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino-6-bromo-3,5-difluorobenzoic acid | Benchchem [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-3,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route to 2-Bromo-3,6-difluorobenzoic acid, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 2,5-difluoroaniline, and proceeds through a four-step sequence involving regioselective bromination, diazotization, a Sandmeyer reaction to install the nitrile functionality, and subsequent hydrolysis to the target carboxylic acid. This guide offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and characterization data to support researchers in the practical application of this synthesis.
Introduction
Fluorinated aromatic compounds are of significant interest in drug discovery and development due to the unique properties conferred by fluorine substitution, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This compound represents a versatile scaffold, incorporating three key functionalities: a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and a difluorinated phenyl ring for modulating physicochemical properties. This guide delineates a robust synthetic pathway to this valuable compound.
Overall Synthetic Strategy
The synthesis of this compound can be efficiently achieved from 2,5-difluoroaniline in four sequential steps. The overall strategy is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of Intermediates
Step 1: Regioselective Bromination of 2,5-Difluoroaniline
The initial step involves the electrophilic aromatic substitution of 2,5-difluoroaniline to introduce a bromine atom. The amino group is a strong activating group and an ortho, para-director. The two fluorine atoms are deactivating groups but also ortho, para-directors. The regioselectivity of the bromination is therefore governed by the interplay of these directing effects. The most activated position that is sterically accessible is the 4-position, which is ortho to one fluorine and para to the other, and ortho to the powerful amino directing group.
Experimental Protocol:
A solution of 2,5-difluoroaniline (1 equivalent) in a suitable solvent such as acetic acid is cooled to 0-5 °C. To this stirred solution, a solution of bromine (1 equivalent) in acetic acid is added dropwise, maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then poured into water, and the precipitated product is collected by filtration, washed with water, and dried.
Step 2: Diazotization of 2-Bromo-3,6-difluoroaniline
The synthesized 2-bromo-3,6-difluoroaniline is then converted to its corresponding diazonium salt. This reaction is a cornerstone of aromatic chemistry, proceeding via the in-situ formation of nitrous acid from sodium nitrite and a strong acid.[1]
Experimental Protocol:
2-Bromo-3,6-difluoroaniline (1 equivalent) is suspended in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid, and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1-1.2 equivalents) in water is added dropwise, keeping the temperature below 5 °C. The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt. The resulting solution is typically used immediately in the subsequent step without isolation.
Step 3: Sandmeyer Reaction for Cyanation
The Sandmeyer reaction provides a reliable method for the conversion of aryl diazonium salts to a variety of functional groups, including nitriles.[1][2][3][4][5] In this step, the diazonium salt is treated with copper(I) cyanide to introduce the cyano group, yielding 2-bromo-3,6-difluorobenzonitrile.[2][6][7]
Experimental Protocol:
In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.2 equivalents) in water is prepared and heated gently to ensure dissolution. This solution is then cooled, and the cold diazonium salt solution from Step 2 is added slowly with vigorous stirring. The reaction mixture is then gently warmed and held at a moderate temperature (e.g., 50-60 °C) until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude nitrile.
Part 2: Synthesis of this compound
Step 4: Hydrolysis of 2-Bromo-3,6-difluorobenzonitrile
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[8] Acid-catalyzed hydrolysis is often preferred for yielding the free carboxylic acid directly upon workup.
Experimental Protocol:
2-Bromo-3,6-difluorobenzonitrile (1 equivalent) is mixed with an excess of a strong aqueous acid, such as 50-70% sulfuric acid. The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or HPLC). Upon cooling, the reaction mixture is poured onto ice, and the precipitated solid is collected by filtration. The crude product is then washed with cold water and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization Data
The structural confirmation of the final product and key intermediates is crucial. The following table summarizes the expected and reported spectroscopic data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |
| 2,5-Difluoroaniline | C₆H₅F₂N | 129.11 | Aromatic protons in the range of 6.5-7.0, NH₂ protons around 3.5-4.5. | Aromatic carbons in the range of 100-160. |
| 2-Bromo-3,6-difluoroaniline | C₆H₄BrF₂N | 208.00[9] | Aromatic protons in the range of 6.5-7.5, NH₂ protons around 4.0-5.0. | Aromatic carbons in the range of 100-160. |
| 2-Bromo-3,6-difluorobenzonitrile | C₇H₂BrF₂N | 218.00[2][6] | Aromatic protons in the range of 7.0-8.0. | Aromatic carbons in the range of 100-160, nitrile carbon around 115-120. |
| This compound | C₇H₃BrF₂O₂ | 237.00 | Aromatic protons in the range of 7.0-8.0, carboxylic acid proton >10. | Aromatic carbons in the range of 110-160, carbonyl carbon >165. |
Safety and Handling
General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Bromine: Highly corrosive and toxic. Handle with extreme care, and have a solution of sodium thiosulfate ready for quenching any spills.
-
Sodium Nitrite: Oxidizer and toxic. Avoid contact with acidic solutions, which will liberate toxic nitrogen oxides.
-
Cyanides (Copper(I) Cyanide, Sodium/Potassium Cyanide): Highly toxic. Handle with extreme caution. All waste containing cyanide must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide under basic conditions) before disposal.
-
Strong Acids (Sulfuric Acid, Hydrochloric Acid): Corrosive. Handle with care.
-
Organolithium Reagents (if an alternative route is considered): Pyrophoric and corrosive. Require handling under an inert atmosphere.
Conclusion
The synthetic route detailed in this guide, starting from 2,5-difluoroaniline, presents a logical and practical approach for the preparation of this compound. By leveraging well-established and reliable chemical transformations, this pathway provides access to a valuable building block for the synthesis of complex molecules in the pharmaceutical and materials science industries. The provided protocols and characterization data serve as a solid foundation for researchers to implement this synthesis in their laboratories.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Bromo-3,6-difluorobenzonitrile | 1502090-29-0 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Bromo-3,6-difluoroaniline | C6H4BrF2N | CID 83410215 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Bromo-3,6-difluorobenzoic acid molecular structure
An In-Depth Technical Guide to 2-Bromo-3,6-difluorobenzoic Acid: Molecular Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of this compound, a key fluorinated building block in modern synthetic chemistry. The document delves into the molecule's structural features, elucidated through spectroscopic principles, and explores its synthesis via directed ortho-metalation. Furthermore, it discusses the compound's reactivity and its applications as a versatile intermediate in the development of pharmaceuticals and advanced materials. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical properties and utility.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a bromine atom, two fluorine atoms, and a carboxylic acid group. The strategic placement of these functionalities imparts unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
The incorporation of fluorine into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Compounds like this compound serve as crucial starting materials for creating complex molecular architectures found in active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] This guide offers a senior application scientist's perspective on its core structural and chemical attributes.
Physicochemical and Spectroscopic Data
A summary of the key identifiers and physical properties for this compound is presented below.
| Property | Value |
| CAS Number | 124244-65-1[5][6][7] |
| Molecular Formula | C₇H₃BrF₂O₂[7] |
| Molecular Weight | 237.00 g/mol [7] |
| Appearance | Typically an off-white to yellow crystalline powder |
| Purity | Often supplied at ≥97% or ≥98% purity[8] |
Molecular Structure and Spectroscopic Elucidation
The molecular structure of this compound is the foundation of its chemical behavior. The arrangement of its substituents—a carboxylic acid at C1, bromine at C2, and fluorine atoms at C3 and C6—creates a distinct electronic and steric environment.
Caption: 2D structure of this compound.
Electronic Effects
The fluorine atoms and the carboxylic acid group are potent electron-withdrawing groups. This electronic pull significantly reduces the electron density of the aromatic ring, influencing its reactivity towards electrophilic and nucleophilic reagents. The bromine atom also contributes to this electron-withdrawing effect via induction, though it can donate electron density through resonance.
Spectroscopic Characterization
While specific spectra for this exact isomer are not publicly available, its structure can be confidently confirmed using standard spectroscopic techniques based on well-established principles.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two hydrogens on the benzene ring (H-4 and H-5). These protons would appear as complex multiplets due to coupling with each other (ortho-coupling) and with the neighboring fluorine atoms (H-F coupling). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals. The carbon of the carboxylic acid group would be found significantly downfield (δ > 165 ppm). The six aromatic carbons would appear in the typical range (δ 110-160 ppm), with their chemical shifts heavily influenced by the attached substituents. Carbons bonded directly to fluorine would show large one-bond C-F coupling constants.
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides direct information about the fluorine environments. Two distinct signals would be expected, one for the fluorine at C3 and one for the fluorine at C6. These signals would show coupling to each other and to the nearby aromatic protons.
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a pair of peaks (M and M+2) of nearly equal intensity would be observed, confirming the presence of a single bromine atom.
Synthesis and Reactivity
Synthetic Pathway: Directed Ortho-Metalation (DoM)
A highly effective and regioselective method for synthesizing substituted benzoic acids is through the carboxylation of an organolithium intermediate. For this compound, a plausible and logical synthetic route starts from 1-bromo-2,5-difluorobenzene.[9] The process involves a Directed ortho-Metalation (DoM) reaction.
The DoM strategy uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position.[10][11] In this case, one of the fluorine atoms can act as a moderate DMG, directing lithiation to the adjacent C6 position.
Caption: Proposed synthesis via Directed ortho-Metalation.
Experimental Protocol (Exemplary):
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the starting material, 1-bromo-2,5-difluorobenzene,[9] dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is added dropwise while maintaining the low temperature.[12]
-
Carboxylation: After stirring for a period to ensure complete metalation, the reaction is quenched by adding an excess of solid carbon dioxide (dry ice).[14][15]
-
Causality: The highly nucleophilic carbanion of the aryllithium intermediate attacks the electrophilic carbon of CO₂, forming a new carbon-carbon bond and generating a lithium carboxylate salt.[14]
-
-
Workup and Isolation: The reaction mixture is allowed to warm to room temperature. An acidic workup, typically with dilute hydrochloric acid, is performed to protonate the carboxylate salt.[16] The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the crude product, which can be purified by recrystallization.
Chemical Reactivity
This compound possesses three distinct functional handles, allowing for diverse and selective chemical transformations:
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, conversion to acid chlorides, and amide bond formation, providing access to a wide range of derivatives.
-
Bromine Atom: The C-Br bond is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of various aryl, alkyl, or alkynyl groups, a cornerstone of modern drug discovery for building molecular complexity.[4]
-
Aromatic Ring: The electron-deficient nature of the difluorinated ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), where a fluorine atom might be displaced by a suitable nucleophile under specific conditions.
Applications in Research and Development
The trifunctional nature of this compound makes it an exceptionally versatile building block. Its primary application lies in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[3][17] By sequentially modifying the three functional groups, chemists can construct elaborate molecular scaffolds with precise control over the final structure. This systematic approach is invaluable in structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery.
Safety and Handling
As with related halogenated benzoic acids, this compound should be handled with care in a laboratory setting.
-
Hazard Classification: Based on data for analogous compounds like 4-bromo-2,6-difluorobenzoic acid, this chemical is likely to be classified as causing skin irritation and serious eye irritation.[18] It may also be harmful if swallowed.
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[18]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[20]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and up-to-date information.
Conclusion
This compound is a high-value chemical intermediate whose molecular structure is ideally suited for complex synthetic applications. Its combination of a carboxylic acid, a bromine atom for cross-coupling, and two fluorine atoms for modulating physicochemical properties makes it a powerful tool for medicinal and materials chemists. A thorough understanding of its synthesis, reactivity, and structural properties, as detailed in this guide, is essential for leveraging its full potential in scientific innovation.
References
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- 4. nbinno.com [nbinno.com]
- 5. 124244-65-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 124244-65-1 [amp.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. chemscene.com [chemscene.com]
- 9. 1-Bromo-2,5-difluorobenzene | 399-94-0 | FB64558 [biosynth.com]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. youtube.com [youtube.com]
- 15. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 16. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 17. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 18. fishersci.com [fishersci.com]
- 19. aksci.com [aksci.com]
- 20. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 2-Bromo-3,6-difluorobenzoic Acid
Introduction
2-Bromo-3,6-difluorobenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzoic acid core, is expected to give rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming its synthesis, assessing its purity, and elucidating its structure. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing the theoretical basis for these predictions and detailed experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the carboxylic acid group, the bromine atom, and the fluorine atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~7.2 - 7.4 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 5-6 | H-5 |
| ~7.0 - 7.2 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 9-10 | H-4 |
| ~10 - 13 | Broad singlet | - | COOH |
Causality Behind Predictions:
-
The protons at positions 4 and 5 are in different chemical environments and will appear as distinct signals.
-
Each proton will be split by the adjacent proton (ortho coupling, J ≈ 8-9 Hz) and by the fluorine atom at position 6 or 3 respectively (meta or ortho H-F coupling).
-
The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, which can vary with concentration and solvent.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the seven unique carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached halogens and the carboxylic acid group.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (ppm) | Assignment |
| ~165-170 (doublet, J(C-F) ≈ 2-4 Hz) | C=O |
| ~160-165 (doublet, J(C-F) ≈ 240-260 Hz) | C-6 |
| ~155-160 (doublet, J(C-F) ≈ 240-260 Hz) | C-3 |
| ~130-135 | C-5 |
| ~120-125 (doublet, J(C-F) ≈ 15-25 Hz) | C-1 |
| ~115-120 (doublet, J(C-F) ≈ 15-25 Hz) | C-4 |
| ~110-115 (doublet, J(C-F) ≈ 2-5 Hz) | C-2 |
Causality Behind Predictions:
-
Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).
-
Carbons two or three bonds away from fluorine will show smaller coupling constants.
-
The electronegativity of the substituents (F > Br > COOH) will influence the chemical shifts of the aromatic carbons.[2]
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show two distinct signals for the two fluorine atoms, as they are in different chemical environments.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~ -110 to -120 | Doublet of doublets | J(F-F) ≈ 15-20, J(F-H) ≈ 9-10 | F-6 |
| ~ -130 to -140 | Doublet of doublets | J(F-F) ≈ 15-20, J(F-H) ≈ 5-6 | F-3 |
Causality Behind Predictions:
-
The two fluorine atoms will couple to each other, resulting in doublets.
-
Each fluorine will also couple to the nearby protons, leading to doublets of doublets.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid group and the substituted aromatic ring.
Predicted IR Spectrum
Table 4: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 1700-1725 (strong) | C=O stretch | Carboxylic acid |
| 1580-1610, 1450-1500 | C=C stretch | Aromatic ring |
| 1250-1350 | C-O stretch | Carboxylic acid |
| 1100-1200 | C-F stretch | Aryl-fluoride |
| 800-900 | C-H out-of-plane bend | Aromatic ring |
| 600-700 | C-Br stretch | Aryl-bromide |
Causality Behind Predictions:
-
The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.
-
The strong C=O stretch is a hallmark of the carbonyl group.
-
The C-F and C-Br stretching vibrations will appear in the fingerprint region and are indicative of the halogen substituents.
Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation:
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Diagram: IR Data Interpretation Logic
Caption: Logic flow for interpreting key IR spectral regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Predicted Mass Spectrum (Electron Ionization - EI)
Table 5: Predicted Major Fragments in the EI Mass Spectrum of this compound
| Predicted m/z | Ion Formula | Fragmentation Pathway |
| 236/238 | [C₇H₃BrF₂O₂]⁺ | Molecular ion (M⁺) |
| 219/221 | [C₇H₂BrF₂O]⁺ | Loss of OH |
| 191/193 | [C₇H₂BrF₂]⁺ | Loss of COOH |
| 157 | [C₇H₃F₂O₂]⁺ | Loss of Br |
| 112 | [C₆H₂F₂]⁺ | Loss of Br and COOH |
Causality Behind Predictions:
-
The molecular ion peak will appear as a doublet with a roughly 1:1 ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[4]
-
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[5]
-
Cleavage of the C-Br bond is also a likely fragmentation pathway.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions (molecular ions and fragment ions).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance as a function of their m/z ratio to generate the mass spectrum.
Diagram: Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of the target molecule.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra are based on established principles of spectroscopy and comparative analysis of related structures. The provided experimental protocols offer a self-validating framework for the acquisition of this data. This guide serves as a valuable resource for researchers in the synthesis, identification, and application of this and other novel halogenated compounds.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. acdlabs.com [acdlabs.com]
- 4. savemyexams.com [savemyexams.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3,6-difluorobenzoic Acid
For the dedicated researcher and drug development professional, novel chemical entities are the building blocks of discovery. 2-Bromo-3,6-difluorobenzoic acid (CAS No. 124244-65-1), a polysubstituted aromatic carboxylic acid, represents a key intermediate in the synthesis of complex molecular architectures. Its utility, however, is matched by the imperative for rigorous safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe utilization of this compound, moving beyond mere procedural lists to explain the scientific rationale underpinning each recommendation.
Compound Identification and Hazard Profile
At its core, this compound is a crystalline solid. The presence of bromine and fluorine atoms on the benzoic acid scaffold significantly influences its reactivity and toxicological profile. While specific toxicological data for this exact isomer is not extensively published, a robust safety paradigm can be established by examining its structural analogues and adhering to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Based on data from structurally similar compounds, this compound should be handled as a substance with the following potential hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The acidic nature of the carboxylic group, combined with the electron-withdrawing effects of the halogen substituents, contributes to its irritant properties. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 124244-65-1 | --INVALID-LINK--[2] |
| Molecular Formula | C₇H₃BrF₂O₂ | --INVALID-LINK--[3] |
| Molecular Weight | 237.00 g/mol | --INVALID-LINK--[3] |
| Appearance | Solid (likely a white to off-white powder) | Inferred from related compounds |
| Storage | Sealed in dry, room temperature conditions | --INVALID-LINK--[3] |
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in handling any potentially hazardous chemical is to minimize exposure. This is achieved through a multi-layered approach, prioritizing engineering controls and supplementing with appropriate PPE.
Engineering Controls: The First Line of Defense
The causality is simple: if the chemical cannot reach the researcher, it cannot cause harm. All manipulations of solid this compound that could generate dust—such as weighing, transferring, or adding to a reaction vessel—must be performed within a certified chemical fume hood or a powder containment hood. This ensures that any airborne particles are captured before they can be inhaled. The laboratory should be equipped with emergency eyewash stations and safety showers in close proximity to the handling area.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but is a critical final barrier. The selection of PPE must be deliberate and based on the specific hazards.
Diagram 1: PPE Selection Workflow
References
A Technical Guide to 2-Bromo-3,6-difluorobenzoic Acid: Commercial Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, polysubstituted aromatic compounds, such as 2-Bromo-3,6-difluorobenzoic acid, have emerged as highly valuable building blocks for the synthesis of complex and novel therapeutic agents.
This technical guide provides a comprehensive overview of this compound (CAS No. 124244-65-1), a versatile reagent in drug discovery and fine chemical synthesis. We will delve into its commercial availability, explore plausible synthetic routes based on established chemical principles, and highlight its applications, particularly in the development of targeted therapies. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of next-generation pharmaceuticals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 124244-65-1 | BLD Pharm[1], Fluoropharm[2] |
| Molecular Formula | C₇H₃BrF₂O₂ | PubChemLite[3] |
| Molecular Weight | 237.00 g/mol | |
| Appearance | Off-white to white solid (predicted) | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and acetone (predicted) |
Commercial Availability
This compound is commercially available from several chemical suppliers specializing in research and development chemicals. The availability in various quantities, from grams to kilograms, facilitates its use in both academic research and industrial drug development projects.
| Supplier | Product Number | Purity | Additional Information |
| BLD Pharm | BLD-124244-65-1 | Request | Offers documentation including NMR, HPLC, LC-MS, UPLC & more.[1] |
| Fluoropharm | BF10982 | Request | Provides MSDS. |
| ChemScene | CS-0028262 (for 3-Bromo-2,6-difluorobenzoic acid) | ≥98% | While not the exact isomer, indicates availability of similar compounds.[4] |
It is advisable to contact the suppliers directly to obtain the most current information on availability, pricing, and purity, as well as to request certificates of analysis.
Synthesis of this compound: A Plausible Synthetic Route
Proposed Synthetic Workflow:
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Bromination of 1,4-Difluorobenzene. To a stirred solution of 1,4-difluorobenzene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide. Slowly add bromine at room temperature and stir the mixture until the reaction is complete (monitored by TLC or GC). The reaction mixture is then quenched with a solution of sodium bisulfite and the organic layer is separated, washed, dried, and concentrated to yield 1-bromo-2,5-difluorobenzene.
-
Step 2: Nitration of 1-Bromo-2,5-difluorobenzene. To a mixture of concentrated nitric acid and sulfuric acid at 0°C, slowly add 1-bromo-2,5-difluorobenzene. The reaction is stirred at low temperature and then allowed to warm to room temperature. The mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to afford 1-bromo-2,5-difluoro-4-nitrobenzene.
-
Step 3: Reduction of the Nitro Group. The nitro-intermediate is reduced to the corresponding aniline. This can be achieved using various methods, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst. After the reaction, the mixture is neutralized, and the product, 4-bromo-2,5-difluoroaniline, is extracted with an organic solvent.
-
Step 4: Sandmeyer Reaction to Introduce the Nitrile Group. The aniline is diazotized by treatment with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperature. The resulting diazonium salt is then reacted with copper(I) cyanide to yield 4-bromo-2,5-difluorobenzonitrile.
-
Step 5: Hydrolysis of the Nitrile to the Carboxylic Acid. The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating the nitrile in the presence of a strong acid, such as sulfuric acid, in an aqueous medium. After cooling, the product, this compound, precipitates and can be collected by filtration, washed, and purified by recrystallization.
Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors
Halogenated benzoic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of both bromine and fluorine atoms in this compound offers multiple points for chemical modification, making it a versatile building block. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl and heteroaryl moieties. The carboxylic acid group provides a handle for amide bond formation, a common linkage in drug molecules.
A significant application of structurally similar compounds is in the development of kinase inhibitors. For instance, the closely related 2-Amino-6-bromo-3,5-difluorobenzoic acid has been utilized as a key intermediate in the synthesis of potent and selective inhibitors of KRAS G12D, a critical oncogenic driver in many cancers.[5] This highlights the potential of this compound to serve as a scaffold for the development of targeted cancer therapies.
Illustrative Signaling Pathway:
Caption: The KRAS signaling pathway, a key target in cancer therapy.
Spectroscopic Data Analysis
A thorough characterization of a chemical compound is essential for its use in research and development. This includes analysis by various spectroscopic techniques to confirm its identity and purity.
¹H NMR Spectroscopy (Predicted):
The ¹H NMR spectrum of this compound is expected to show two aromatic protons. Due to the fluorine and bromine substituents, these protons will likely appear as complex multiplets in the downfield region of the spectrum. The carboxylic acid proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the carboxylic acid group will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached fluorine and bromine atoms. Carbon-fluorine coupling will be observed for the carbons directly attached to fluorine and for those in close proximity.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
-
C-F stretching bands in the region of 1300-1000 cm⁻¹.
-
C-Br stretching vibrations, which are typically found in the lower frequency region of the spectrum.
Mass Spectrometry (MS) (Predicted):
The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragment ions, which is a key diagnostic feature.
Safety and Handling
Detailed safety information for this compound should be obtained from the Safety Data Sheet (SDS) provided by the supplier. Based on the data for structurally similar compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and commercially available building block with significant potential in drug discovery and development. Its polysubstituted and multifunctional nature provides a versatile platform for the synthesis of complex and biologically active molecules, particularly in the realm of kinase inhibitors. While a detailed, step-by-step synthesis protocol and complete experimental spectroscopic data are not yet widely published, this guide provides a solid foundation for researchers to source, synthesize, and utilize this important chemical intermediate in their pursuit of novel therapeutics. As research in this area continues, the applications and understanding of this compound are expected to expand, further solidifying its role in the advancement of medicinal chemistry.
References
An In-depth Technical Guide to 2-Bromo-3,6-difluorobenzoic Acid: Synthesis, Reactivity, and Applications
Abstract
2-Bromo-3,6-difluorobenzoic acid is a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structural arrangement, featuring a carboxylic acid, a bromine atom, and two fluorine atoms, provides a versatile scaffold for advanced organic synthesis. The strategic placement of these functional groups allows for orthogonal chemical modifications, making it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of the compound's properties, outlines plausible synthetic strategies, explores its rich chemical reactivity—particularly in cross-coupling and nucleophilic substitution reactions—and discusses its applications in research and development. Detailed experimental protocols and safety guidelines are included to provide a practical resource for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
In the landscape of modern synthetic chemistry, halogenated aromatic compounds are indispensable tools. This compound (Figure 1) has emerged as a particularly useful intermediate. The presence of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, which is of paramount importance in drug design. The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Finally, the carboxylic acid group provides a site for derivatization, such as amide bond formation, allowing for its incorporation into larger, more complex structures.
This guide aims to consolidate the available technical information on this compound, providing both foundational knowledge and practical, field-proven insights into its use.
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 124244-65-1 | [1] |
| Molecular Formula | C₇H₃BrF₂O₂ | [1] |
| Molecular Weight | 237.00 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1F)C(=O)O)Br)F | [1] |
| MDL Number | MFCD11849930 | [1] |
Figure 1: Chemical Structure of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is critical for its effective use in synthesis and analysis.
Table 1: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical State | Solid, typically a white to off-white powder or crystal. | [3] |
| Melting Point | 200.0 to 204.0 °C | Data for the related isomer 4-Bromo-2,6-difluorobenzoic acid.[3] Specific data for the title compound should be confirmed with the supplier. |
| Solubility | Soluble in methanol and other polar organic solvents like THF, DMF. | [3] |
| pKa | Not experimentally determined, but expected to be lower (more acidic) than benzoic acid (pKa ≈ 4.2) due to the inductive effect of the halogens. | |
Predicted Spectroscopic Characteristics
While experimental spectra should be obtained for lot-specific confirmation, the following provides an expert prediction of the key spectroscopic features.
-
¹H NMR (in CDCl₃ or DMSO-d₆): The spectrum is expected to show two distinct signals in the aromatic region (approx. δ 7.0-7.5 ppm). These two protons will appear as doublets of doublets (dd) due to coupling with each other (³JHH) and with the adjacent fluorine atoms (³JHF and ⁴JHF).
-
¹³C NMR: The spectrum will display seven distinct signals. The carboxyl carbon (C=O) will be the most downfield (δ ~165 ppm). The six aromatic carbons will show characteristic shifts influenced by the substituents, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz). The carbon bonded to bromine will appear around δ 110-120 ppm.
-
¹⁹F NMR: Two distinct signals are expected, as the fluorine atoms at positions 3 and 6 are chemically non-equivalent. Each signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons.
-
Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands in the fingerprint region (1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom, with two peaks of nearly equal intensity at m/z 236 and 238 ([⁷⁹Br] and [⁸¹Br] isotopes).
Synthesis Strategies
Commercially available, this compound is typically synthesized via multi-step sequences. While proprietary methods exist, a scientifically sound and plausible approach can be designed based on the principles of Directed Ortho-Metalation (DoM) , a powerful strategy for regioselective functionalization of aromatic rings.[4][5] Fluorine itself is a moderate, yet effective, directing group in these reactions.[6]
Proposed Synthetic Workflow via Directed Ortho-Metalation
A logical synthetic route begins with 1,4-difluorobenzene and proceeds through sequential, regioselective lithiation and electrophilic quenching steps. The fluorine atoms direct the metalation to the adjacent ortho positions.
References
- 1. 124244-65-1|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Bromo-2,6-difluorobenzoic Acid | 183065-68-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3,6-difluorobenzoic Acid
Abstract: 2-Bromo-3,6-difluorobenzoic acid is a key halogenated building block in medicinal chemistry and materials science. A comprehensive understanding of its physical properties is paramount for optimizing reaction conditions, predicting physiological behavior, and ensuring consistent quality control. This guide provides an in-depth analysis of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and explores the interplay between these characteristics.
Introduction: The Significance of a Well-Characterized Intermediate
This compound is a substituted aromatic carboxylic acid whose structural complexity—featuring a bromine atom and two fluorine atoms on the benzene ring—imparts unique reactivity and conformational properties. These features make it a valuable intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and advanced materials. The physical properties of this compound, such as its melting point, solubility, and acidity (pKa), directly influence its handling, reactivity, purification, and, in the context of drug development, its pharmacokinetic profile. This document serves as a technical resource for researchers and development scientists, offering both foundational data and the scientific rationale behind its measurement.
Core Physicochemical Properties
The fundamental physical characteristics of this compound are summarized below. This data is aggregated from leading chemical suppliers and databases, providing a reliable baseline for laboratory work.
| Property | Value | Source(s) |
| CAS Number | 124244-65-1 | [1][2] |
| Molecular Formula | C₇H₃BrF₂O₂ | [1][2] |
| Molecular Weight | 237.00 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | Data not consistently available; see isomers for context (e.g., 4-Bromo-2,6-difluorobenzoic acid: 200-204 °C) | |
| pKa (Predicted) | 1.58 ± 0.10 | [3] |
| Storage | Sealed in dry, room temperature conditions | [1] |
Note on Melting Point: Experimentally verified melting point data for the 2-bromo-3,6-difluoro isomer is not consistently published across major databases. Researchers should determine this value empirically. For context, the isomeric 4-Bromo-2,6-difluorobenzoic acid has a high melting point of 200-204 °C, suggesting the title compound also possesses significant crystal lattice energy.
Interrelation of Physical Properties in a Research Context
The physical properties of a compound are not isolated data points; they are interconnected and collectively dictate its behavior. The following diagram illustrates the logical flow of how these core properties influence key research and development outcomes.
Caption: Relationship between physical properties and their scientific applications.
Experimental Methodologies: A Practical Guide
Accurate determination of physical properties is critical. This section outlines standard, robust protocols for key measurements, emphasizing the rationale behind the chosen techniques.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Rationale: While traditional capillary melting point apparatus is common, Differential Scanning Calorimetry (DSC) is the superior method for research and quality control.[4] It provides not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔHբ), offering insights into crystal lattice energy and purity.[5] A sharp melting peak indicates high purity, whereas a broad peak suggests the presence of impurities.
Protocol:
-
Calibration: Calibrate the DSC instrument using a certified indium standard (Tₘ = 156.6 °C).[6]
-
Sample Preparation: Accurately weigh 2–5 mg of this compound into an aluminum DSC pan.[7] Crimp the pan with a lid to ensure a sealed system. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min.[8]
-
Cool the sample back to 25 °C.
-
Perform a second heating run using the same parameters to observe any changes in thermal behavior after the initial melt.
-
-
Data Analysis: Analyze the resulting heat flow curve from the first heating run. The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak is used to calculate the enthalpy of fusion.[4]
Acidity (pKa) Determination via Potentiometric Titration
Expertise & Rationale: The pKa is the pH at which the acid is 50% ionized. This value is critical for predicting a compound's behavior in different pH environments, such as the human digestive tract. The predicted pKa of 1.58 is exceptionally low, a direct consequence of the strong electron-withdrawing effects of the two fluorine atoms and the bromine atom.[3] Potentiometric titration is a highly accurate and standard method for empirically verifying this value.[9]
Protocol:
-
Solution Preparation: Prepare a ~0.01 M solution of this compound in a suitable co-solvent system (e.g., 50:50 water:methanol) to ensure solubility.
-
Titrator Setup: Calibrate a pH electrode using standard buffers (e.g., pH 2.0, 4.0, 7.0).
-
Titration:
-
Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a magnetic stirrer.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point of the first derivative).
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is 50% of the volume required to reach the equivalence point).[10]
-
Solubility Profile Assessment
Expertise & Rationale: Solubility is a cornerstone of drug development and process chemistry. A compound's solubility in various media (e.g., aqueous buffers, organic solvents, biorelevant media) dictates its utility. For an ionizable compound like a carboxylic acid, solubility is highly pH-dependent.
Protocol (Shake-Flask Method):
-
Solvent Selection: Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl (simulated gastric fluid), DMSO, and ethanol.
-
Equilibration: Add an excess amount of this compound to a known volume (e.g., 2 mL) of each solvent in separate glass vials.
-
Agitation: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: After 24 hours, allow the vials to stand so that the excess, undissolved solid can sediment. Alternatively, centrifuge the samples to pellet the solid.
-
Quantification: Carefully remove an aliquot of the supernatant (the saturated solution). Dilute the aliquot with a suitable mobile phase and analyze the concentration using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility in units such as mg/mL or µg/mL.
Conclusion
This guide has detailed the essential physical properties of this compound, providing a foundation for its effective use in research and development. The strong electron-withdrawing nature of its halogen substituents results in a high predicted acidity, which, along with its melting point and solubility, are critical parameters that must be empirically verified. The methodologies presented herein represent robust, industry-standard approaches for characterizing this and other novel chemical entities, ensuring data integrity and facilitating successful scientific outcomes.
References
- 1. 124244-65-1|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 124244-65-1 [amp.chemicalbook.com]
- 4. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. torontech.com [torontech.com]
- 7. qualitest.ae [qualitest.ae]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-3,6-difluorobenzoic Acid via Directed Ortho-Metalation
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromo-3,6-difluorobenzoic acid, a valuable fluorinated building block for pharmaceutical and materials science research. The synthetic strategy is based on the directed ortho-lithiation of 1-bromo-2,5-difluorobenzene, followed by carboxylation with carbon dioxide. This document offers detailed procedural instructions, mechanistic rationale, safety protocols, and methods for product characterization, designed for researchers in organic synthesis and drug development.
Introduction and Rationale
Halogenated and fluorinated benzoic acids are privileged scaffolds in medicinal chemistry and advanced materials. The specific substitution pattern of this compound offers multiple points for further chemical modification, making it a desirable intermediate for creating complex molecular architectures. The bromine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the carboxylic acid group allows for amide bond formation, esterification, or other derivatizations.
The protocol described herein employs a robust and well-established synthetic methodology: directed ortho-metalation (DoM). In this strategy, the fluorine and bromine substituents on the starting material, 1-bromo-2,5-difluorobenzene, direct a strong base to deprotonate the aromatic ring at a specific adjacent position. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, carbon dioxide, to install the carboxylic acid group. This approach is highly regioselective and is analogous to patented procedures for similar fluorinated benzoic acids.[1]
Reaction Scheme
The overall two-step, one-pot synthesis is illustrated below:
-
Directed ortho-Lithiation: 1-Bromo-2,5-difluorobenzene is treated with n-butyllithium (n-BuLi) at low temperature. The fluorine atom at position 2 is a powerful ortho-directing group, guiding the lithiation to the adjacent C6 position.
-
Carboxylation: The resulting aryllithium species is quenched by bubbling carbon dioxide gas through the solution, which upon acidic workup, yields the target benzoic acid.
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-Bromo-2,5-difluorobenzene | ≥98% | Sigma-Aldrich, BLD Pharm | Starting material.[2][3][4] |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Sigma-Aldrich | Pyrophoric and moisture-sensitive reagent. Handle under inert gas.[5] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | Must be dry and inhibitor-free.[6][7][8] |
| Carbon Dioxide (CO₂) | High purity gas | Local gas supplier | Used from a cylinder with a regulator and needle for bubbling. Dry ice can be used as an alternative solid source. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For extraction. |
| Hydrochloric Acid (HCl) | 2 M aqueous | Fisher Scientific | For acidic workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying the organic phase. |
| Argon or Nitrogen Gas | High purity | Local gas supplier | For maintaining an inert atmosphere. |
| Equipment | |||
| 3-Neck Round Bottom Flask | Oven-dried before use. | ||
| Magnetic Stirrer & Stir Bar | |||
| Septa, Needles, Syringes | For inert atmosphere transfers. | ||
| Low-Temperature Thermometer | To monitor reaction temperature. | ||
| Dry Ice/Acetone Bath | To achieve -78 °C. | ||
| Separatory Funnel | For liquid-liquid extraction. | ||
| Rotary Evaporator | For solvent removal. |
Safety Precautions
-
n-Butyllithium is pyrophoric: It can ignite spontaneously on contact with air or moisture.[9][10] It also causes severe chemical burns.[5] This entire procedure must be performed under a dry, inert atmosphere (argon or nitrogen) in a chemical fume hood.[11]
-
Solvent Safety: Tetrahydrofuran (THF) and diethyl ether are highly flammable.[7][8] THF can form explosive peroxides over time; always use a fresh bottle of anhydrous solvent.[6]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses with side shields (or goggles), and nitrile gloves are mandatory.[11] Some procedures may require specialized gloves for handling pyrophorics.
-
Quenching: Have a quenching solution (e.g., isopropanol) and a Class D fire extinguisher readily accessible.[11]
Step-by-Step Synthesis Procedure
-
Apparatus Setup:
-
Oven-dry a 250 mL three-neck round-bottom flask and a magnetic stir bar. Assemble the flask with a thermometer adapter, a rubber septum, and a gas inlet connected to an argon/nitrogen line with a bubbler.
-
Flame-dry the entire apparatus under a steady stream of inert gas to remove all residual moisture. Allow the flask to cool to room temperature under the inert atmosphere.
-
-
Reaction Initiation:
-
Add 1-bromo-2,5-difluorobenzene (e.g., 5.0 g, 25.9 mmol) and 100 mL of anhydrous THF to the flask via syringe.
-
Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath. Stir the solution for 15 minutes to ensure thermal equilibrium.
-
-
ortho-Lithiation:
-
Slowly add n-butyllithium (1.6 M in hexanes, 17.8 mL, 28.5 mmol, 1.1 equivalents) dropwise via syringe over 30 minutes. Use a syringe pump for better control if available.
-
Causality Note: The slow, dropwise addition is critical to control the exotherm of the reaction and prevent side reactions.
-
Maintain the internal temperature below -70 °C throughout the addition.[1]
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
-
Carboxylation:
-
While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas from a cylinder through the reaction mixture via a long needle submerged below the solution surface.
-
Alternative: Alternatively, add several small pieces of freshly crushed dry ice to the flask. This method is often less controllable but effective.
-
A thick white precipitate (the lithium carboxylate salt) will form. Continue the addition of CO₂ for approximately 30 minutes, ensuring the reaction is saturated.
-
Mechanism Insight: The highly nucleophilic aryllithium attacks the electrophilic carbon of CO₂. The initial deprotonation of the carboxylic acid by a second equivalent of the organolithium is a potential side reaction, which is why two equivalents are sometimes used in similar reactions.[12][13][14] However, quenching the pre-formed lithiate with excess CO₂ is generally efficient.
-
-
Workup and Extraction:
-
Once the carboxylation is complete, remove the dry ice bath and allow the mixture to slowly warm to room temperature.
-
Quench the reaction by carefully adding 50 mL of water.
-
Acidify the aqueous layer to pH ~1-2 by adding 2 M HCl. The white precipitate should dissolve.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash them with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product will likely be an off-white or pale yellow solid.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Characterize the final product using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals and their coupling.
-
¹⁹F NMR: To confirm the presence of the two distinct fluorine environments.
-
¹³C NMR: To identify all carbon atoms, including the carboxyl carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.
-
Melting Point: To assess purity.
-
-
Summary and Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound. The method, leveraging directed ortho-metalation, provides a regioselective route to this versatile chemical intermediate. Strict adherence to anhydrous and inert conditions, particularly when handling the pyrophoric n-butyllithium reagent, is paramount for the safety and success of this synthesis. The procedure is robust and can be adapted for the synthesis of analogous substituted aromatic compounds.
References
- 1. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. 399-94-0|1-Bromo-2,5-difluorobenzene|BLD Pharm [bldpharm.com]
- 4. 1-Bromo-2,5-difluorobenzene | 399-94-0 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Dehydration and Purification of Spent Tetra Hydro Furan Solvent | AIChE [proceedings.aiche.org]
- 7. Tetrahydrofuran - Sciencemadness Wiki [sciencemadness.org]
- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. nj.gov [nj.gov]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-3,6-difluorobenzoic Acid
Introduction: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids
In the landscape of modern drug discovery and materials science, the biaryl motif stands as a privileged structural cornerstone. The strategic introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Bromo-3,6-difluorobenzoic acid is a key building block for accessing novel biaryl carboxylic acids, which are integral to the development of innovative therapeutics and functional materials.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of carbon-carbon bonds, celebrated for its mild reaction conditions and broad functional group tolerance.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki coupling reactions. We will delve into the mechanistic intricacies, provide optimized protocols, and offer troubleshooting guidance to empower the seamless synthesis of diverse fluorinated biaryl carboxylic acids.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] A fundamental understanding of this mechanism is crucial for rational protocol design and optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group can influence the rate of this step.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid or its ester derivative is transferred to the palladium center, displacing the halide. The choice of base is critical as it facilitates the formation of a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Optimized Protocols for the Suzuki Coupling of this compound
The presence of both a carboxylic acid and two fluorine atoms on the aromatic ring of the substrate presents unique challenges. The carboxylic acid can potentially coordinate to the palladium catalyst, and the electron-deficient nature of the ring can affect the rate of oxidative addition. Therefore, careful selection of the catalyst, ligand, base, and solvent system is paramount for a successful reaction.
Protocol 1: General Procedure using Pd(PPh₃)₄ in a Biphasic System
This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids and is particularly useful for less reactive substrates that may require heating.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane or Toluene
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (3-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to establish an inert atmosphere.
-
Add the degassed organic solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (e.g., 2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Room Temperature Suzuki Coupling in Aqueous Media
For more reactive arylboronic acids and to promote greener chemistry, a room temperature protocol in water can be employed. This method leverages a highly active, water-soluble palladium catalyst.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 equiv), the [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 equiv).
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 to 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a precipitate of the product will often form.
-
Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.
-
If a precipitate does not form, acidify the reaction mixture with 1M HCl to precipitate the product, then filter and wash with water.
-
Dry the product under vacuum.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes expected outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for similar substrates.[3]
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 |
| 3 | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 2 | ~80-90 |
| 4 | 3,5-Difluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | Moderate |
Note: Yields are estimates based on analogous reactions and may require optimization for specific substrate combinations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand- Insufficiently degassed solvents- Poorly soluble reagents- Inappropriate base | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of all solvents.- Screen different solvent systems to improve solubility.- Try a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient oxidative addition | - Improve degassing technique.- Consider a more electron-rich ligand to promote oxidative addition. |
| Protodeboronation | - Harsh reaction conditions (high temperature, strong base)- Presence of excess water | - Lower the reaction temperature and/or use a milder base (e.g., KF).- For sensitive boronic acids, consider using anhydrous conditions or converting the boronic acid to a more stable ester (e.g., pinacol ester). |
Experimental Workflow Visualization
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of novel fluorinated biaryl carboxylic acids. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide array of valuable compounds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a robust foundation for the successful implementation of this important transformation.
References
Application Notes & Protocols: 2-Bromo-3,6-difluorobenzoic Acid as a Strategic Building Block in Medicinal Chemistry
Abstract & Introduction
2-Bromo-3,6-difluorobenzoic acid is a trifunctional aromatic building block of significant interest to medicinal chemists. Its unique substitution pattern—a carboxylic acid, a bromine atom, and two fluorine atoms in a specific ortho and meta arrangement—offers a powerful handle for controlled, regioselective synthesis of complex molecules. The strategic placement of these functional groups allows for sequential and orthogonal chemical modifications, primarily through palladium-catalyzed cross-coupling reactions and amide bond formations.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, binding affinity, and pKa modulation of nearby functional groups.[1][2][3] This building block provides a direct route to introduce a difluorinated phenyl moiety, a structural motif present in numerous advanced therapeutic agents, including kinase inhibitors.[3][4] This guide details the strategic applications of this compound and provides a robust protocol for its use in a typical synthetic workflow.
Application Notes: A Scaffold for Kinase Inhibitor Synthesis
The unique architecture of this compound makes it an ideal starting point for the synthesis of kinase inhibitors.[5] Kinases are a critical class of enzymes, and their dysregulation is implicated in many diseases, particularly cancer.[6] Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme, with substituted aryl groups extending into surrounding hydrophobic regions.
The application of this building block can be dissected by its functional handles:
-
Carboxylic Acid: This group serves as a primary point for amide bond formation, allowing for the connection of the difluorophenyl ring to amine-containing heterocyclic cores (e.g., pyrazoles, imidazoles, pyrimidines).
-
Bromine Atom: This is a versatile handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[7][8] These reactions allow for the installation of diverse aryl, heteroaryl, or amine substituents.
-
Difluoro Substitution: The two fluorine atoms ortho and meta to the bromine provide critical electronic and steric influence. They enhance the electrophilicity of the aryl halide for oxidative addition in Pd-catalyzed cycles and can significantly improve the final compound's pharmacokinetic profile by blocking metabolic oxidation and modulating lipophilicity.[9][10]
The logical flow of synthesis often involves first forming an amide bond using the carboxylic acid, followed by a cross-coupling reaction at the bromine position. This strategy allows for the late-stage diversification of the molecule, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Synthetic strategy for kinase inhibitors.
Experimental Protocols: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction widely used in pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[11][12] The following protocol describes a general procedure for the coupling of an arylboronic acid with the 2-bromo-3,6-difluorobenzamide scaffold, a common step in the synthesis of kinase inhibitors.[5]
Materials and Reagents
-
2-Bromo-3,6-difluorobenzamide derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0–3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-3,6-difluorobenzamide derivative (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure the reaction atmosphere is inert.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80–100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
Data Summary: Representative Suzuki Coupling Conditions
| Parameter | Condition | Rationale / Causality |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination, ideal for coupling with electron-deficient aryl bromides.[8] |
| Base | K₃PO₄ | A moderately strong base effective in promoting the transmetalation step without causing significant degradation of sensitive functional groups or the boronic acid.[13] |
| Solvent | Dioxane / Water (4:1) | The aqueous-organic mixture ensures solubility of both the organic substrates and the inorganic base, facilitating the catalytic cycle.[14] |
| Temperature | 80–100 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting thermal decomposition of reactants or products. |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) active catalyst is sensitive to oxidation by air. An inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.[14] |
Experimental Workflow Diagram
Caption: General workflow for the Suzuki coupling protocol.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for a logical and efficient approach to synthesizing complex molecular architectures, particularly those relevant to kinase inhibition. The protocols and strategies outlined in this guide demonstrate its utility in modern drug discovery programs, providing researchers with a reliable pathway to generate novel, fluorinated drug candidates with potentially enhanced pharmacological properties.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. inhancetechnologies.com [inhancetechnologies.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note & Protocol: Regioselective Synthesis of 2-Bromo-3,6-difluorobenzoic Acid via Directed ortho-Metalation
Abstract
This document provides a comprehensive guide to the synthesis of 2-Bromo-3,6-difluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical research. The described methodology is centered on a Directed ortho-Metalation (DoM) strategy, which offers high regioselectivity and good yields. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Significance of Fluorinated Benzoic Acids
Halogenated and, particularly, fluorinated benzoic acid derivatives are privileged scaffolds in modern medicinal chemistry. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its specific substitution pattern, serves as a versatile building block for constructing more complex molecular architectures. The challenge in its synthesis lies in achieving precise regiochemical control to install the carboxyl group at the desired position on the polysubstituted benzene ring. The method detailed herein leverages the principles of Directed ortho-Metalation to overcome this challenge effectively.
The Synthetic Strategy: Directed ortho-Metalation (DoM)
The core of this synthetic approach is the Directed ortho-Metalation (DoM) reaction. DoM is a powerful variant of electrophilic aromatic substitution where a Directed Metalation Group (DMG) on an aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate a specific, adjacent ortho-position.[1][2] This creates a stabilized aryllithium intermediate, which can then react with an electrophile to introduce a new functional group with high regioselectivity.
In this synthesis, we propose starting with 1-bromo-2,5-difluorobenzene. The fluorine atoms themselves serve as moderate DMGs.[2][3] The combined electronic effects of the two fluorine atoms and the inductive effect of the bromine atom render the proton at the C6 position (ortho to the fluorine at C1) the most kinetically acidic. Deprotonation at this site is favored over other positions.
The overall transformation proceeds in two main steps:
-
Directed ortho-Lithiation: Deprotonation of 1-bromo-2,5-difluorobenzene at the C6 position using a strong lithium amide base like Lithium Diisopropylamide (LDA).
-
Carboxylation: Trapping the resulting aryllithium intermediate with a suitable carbon electrophile, such as carbon dioxide (CO₂), followed by an acidic workup to yield the target benzoic acid.
Detailed Reaction Mechanism
The mechanism involves the initial formation of the lithiating agent, LDA, from diisopropylamine and n-butyllithium (n-BuLi). LDA is a strong, non-nucleophilic base, ideal for deprotonation without competing nucleophilic attack on the aromatic ring.[4]
Step 1: ortho-Lithiation. The substrate, 1-bromo-2,5-difluorobenzene, is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (-78 °C) to prevent side reactions. The fluorine atom at position 1 acts as the primary DMG, coordinating with the lithium ion of the LDA. This coordination pre-complexes the base near the C6 proton, significantly increasing its kinetic acidity and facilitating its abstraction.[1][5] This results in the formation of a highly reactive 2-bromo-3,6-difluorophenyllithium intermediate.
Step 2: Carboxylation. Solid carbon dioxide (dry ice) is then introduced as the electrophile. The nucleophilic carbon of the aryllithium species attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
Step 3: Acidic Workup. Finally, the reaction is quenched with an aqueous acid (e.g., HCl). This step protonates the lithium carboxylate salt, yielding the final product, this compound, and neutralizes any remaining organolithium species.
Visualization of the Reaction Mechanism
The following diagram illustrates the key steps in the synthesis.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn. Glassware must be oven- or flame-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. | Comments |
| Diisopropylamine | 101.19 | 2.3 mL | 16.5 | 1.1 | Freshly distilled |
| Anhydrous THF | - | 100 mL | - | - | Distilled from Na/benzophenone |
| n-Butyllithium (n-BuLi) | 64.06 | 6.0 mL | 15.0 | 1.0 | 2.5 M solution in hexanes |
| 1-Bromo-2,5-difluorobenzene | 192.99 | 2.90 g | 15.0 | 1.0 | Starting Material |
| Dry Ice (Solid CO₂) | 44.01 | ~30 g | ~680 | Excess | Crushed into small pieces |
| Hydrochloric Acid (HCl) | 36.46 | ~20 mL | - | - | 2 M aqueous solution |
| Diethyl Ether | - | 150 mL | - | - | For extraction |
| Saturated NaCl (brine) | - | 50 mL | - | - | For washing |
| Anhydrous MgSO₄ | - | - | - | - | For drying |
Step-by-Step Procedure
-
Preparation of LDA: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (2.3 mL, 16.5 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (6.0 mL of a 2.5 M solution in hexanes, 15.0 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Lithiation: In a separate flask, dissolve 1-bromo-2,5-difluorobenzene (2.90 g, 15.0 mmol) in anhydrous THF (50 mL).
-
Transfer this solution via cannula into the flask containing the pre-formed LDA at -78 °C. The addition should be done slowly over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour. Formation of the aryllithium intermediate should occur during this time.[6]
-
Carboxylation: Carefully add crushed dry ice (~30 g) to the reaction mixture in several small portions. A noticeable exotherm may occur. Ensure the temperature remains below -60 °C.
-
Once all the dry ice is added, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least 2 hours or overnight.
-
Workup and Isolation: Quench the reaction by slowly adding 2 M HCl (~20 mL) until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated brine (1 x 50 mL).[7]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure this compound as a white to off-white solid.
Safety and Handling
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can cause severe burns upon contact.
-
Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Low Temperatures: Handling dry ice and acetone requires cryogenic gloves to prevent frostbite.
-
Acid/Base: Handle diisopropylamine and hydrochloric acid with appropriate gloves and eye protection.
Conclusion
The Directed ortho-Metalation strategy provides a reliable and regioselective route for the synthesis of this compound. The use of fluorine as a directing group, in combination with a strong, non-nucleophilic base, allows for precise functionalization of the aromatic ring. This protocol offers a robust and scalable method for producing this valuable synthetic intermediate, enabling further exploration in drug discovery and materials science.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 6. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]
- 7. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
The Strategic Role of 2-Bromo-3,6-difluorobenzoic Acid in the Synthesis of Modern Agrochemicals
Introduction: The Unseen Architect of Crop Protection
In the intricate world of agrochemical synthesis, the strategic selection of starting materials is paramount to the development of effective and selective crop protection agents. Among the myriad of chemical building blocks, 2-Bromo-3,6-difluorobenzoic acid has emerged as a pivotal intermediate, particularly in the synthesis of a new generation of synthetic auxin herbicides. Its unique substitution pattern, featuring a reactive bromine atom and two deactivating fluorine atoms on a benzoic acid core, provides a versatile scaffold for the construction of complex aryl-substituted active ingredients. This guide delves into the detailed applications and synthetic protocols involving this compound, offering researchers and drug development professionals a comprehensive understanding of its utility in modern agrochemical design.
The primary application of this compound in the agrochemical sector lies in its role as a key precursor to the "aryl tail" of 6-arylpicolinate herbicides.[1][2] This class of herbicides includes commercially significant products like Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl), which are known for their efficacy against a wide range of broadleaf weeds in various crops.[1][3] The specific substitution pattern of the aryl group is critical for the herbicidal activity, and this compound provides a foundational structure for achieving the desired molecular architecture.[2]
The Synthon: A Gateway to Arylpicolinate Herbicides
This compound serves as a versatile synthon for the preparation of the crucial (4-chloro-2-fluoro-3-methoxyphenyl) moiety found in several advanced herbicides.[4][5] The journey from this benzoic acid derivative to the final active ingredient involves a series of strategic chemical transformations designed to introduce the necessary functional groups with high regioselectivity.
A plausible and scientifically sound synthetic pathway involves the conversion of this compound into a key intermediate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid. This boronic acid derivative is then utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the final herbicidal molecule.[6]
The following workflow outlines the key transformations:
Caption: Synthetic workflow from this compound to 6-arylpicolinate herbicides.
Detailed Application Notes and Protocols
This section provides a detailed breakdown of the synthetic steps involved in converting this compound into a key boronic acid intermediate, followed by its application in the synthesis of a representative 6-arylpicolinate herbicide.
Part 1: Synthesis of the Key Intermediate: (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
The synthesis of this crucial building block from this compound is a multi-step process that leverages fundamental organic transformations.
Step 1: Decarboxylation of this compound
The initial step involves the removal of the carboxylic acid group to yield 1-bromo-2,5-difluorobenzene. This can be achieved through various decarboxylation methods, often requiring heat and a catalyst. A transition-metal-free approach is particularly attractive for its cost-effectiveness and reduced environmental impact.[5]
Protocol 1: Decarboxylative Bromination (Conceptual)
-
Rationale: While a direct decarboxylation to remove the carboxylic acid and retain the bromine is the goal, many decarboxylation methods for aromatic carboxylic acids can be challenging. A related transformation, decarboxylative bromination, provides a potential route, though in this case, it would replace the carboxylic acid with a second bromine, which is not the desired outcome. A more direct decarboxylation is conceptually preferred. For instance, heating the acid in a high-boiling point solvent with a copper catalyst can facilitate decarboxylation.
Step 2: Regioselective Chlorination
The subsequent step is the selective introduction of a chlorine atom at the 4-position of 1-bromo-2,5-difluorobenzene. This electrophilic aromatic substitution must be carefully controlled to achieve the desired regioselectivity.
Step 3: Nucleophilic Aromatic Substitution for Methoxylation
Introduction of the methoxy group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the 5-position of 1-bromo-4-chloro-2,5-difluorobenzene is activated towards nucleophilic attack by sodium methoxide.
Step 4: Borylation to Form the Boronic Acid
The final step in preparing the key intermediate is the conversion of the aryl bromide to a boronic acid. This is commonly achieved through a lithium-halogen exchange followed by reaction with a borate ester, or through a palladium-catalyzed borylation reaction.
Protocol 2: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid from 2-Chloro-6-fluoroanisole
| Step | Reactants | Reagents | Key Conditions | Product |
| Borylation | 2-Chloro-6-fluoroanisole | 1. n-Butyllithium (n-BuLi)2. Triisopropyl borate | Anhydrous THF, -78 °C to rt | (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid |
Experimental Protocol (Adapted from literature for 2-chloro-6-fluoroanisole):
-
A solution of 2-chloro-6-fluoroanisole in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature overnight.
-
The reaction is quenched by the addition of aqueous acid (e.g., 1 M HCl), and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude boronic acid.
-
Purification can be achieved by recrystallization or column chromatography.
Part 2: Application in the Synthesis of Halauxifen-Methyl
The synthesized (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid is a key component in the palladium-catalyzed Suzuki-Miyaura coupling reaction to form the backbone of halauxifen-methyl.[6]
Caption: Suzuki coupling reaction for the synthesis of Halauxifen-methyl.
Protocol 3: Suzuki-Miyaura Coupling for Halauxifen-Methyl Synthesis
-
Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between aryl halides and arylboronic acids. It is favored for its mild reaction conditions and tolerance of a wide range of functional groups.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | Methyl 4-amino-3,6-dichloropyridine-2-carboxylate | Pd(PPh₃)₄ or other Pd catalysts | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene/Water, Dioxane/Water, or DME/Water | Halauxifen-methyl |
Experimental Protocol (General Procedure):
-
To a reaction vessel, add (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.0-1.5 equivalents), methyl 4-amino-3,6-dichloropyridine-2-carboxylate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford pure halauxifen-methyl.
Conclusion and Future Perspectives
This compound stands as a testament to the importance of strategically functionalized building blocks in the synthesis of modern agrochemicals. Its utility as a precursor to the aryl moiety in the highly effective 6-arylpicolinate class of herbicides highlights the chemical ingenuity employed in crop protection research. While direct, one-pot conversions from this starting material to complex agrochemicals remain an area for further process optimization, the conceptual synthetic pathways are clear and grounded in well-established organic chemistry principles.
Future research may focus on developing more streamlined and atom-economical routes from this compound to key agrochemical intermediates. Furthermore, the unique electronic and steric properties conferred by its substitution pattern may inspire the design of novel active ingredients in other classes of pesticides, including fungicides and insecticides, making it a compound of continued interest in the agrochemical industry.
References
- 1. US5332851A - Processes for producing 5-fluorobenzoic acids and their intermediates - Google Patents [patents.google.com]
- 2. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]
- 3. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
1H NMR and 13C NMR analysis of 2-Bromo-3,6-difluorobenzoic acid
An Application Guide to the Spectroscopic Elucidation of 2-Bromo-3,6-difluorobenzoic Acid by ¹H and ¹³C NMR
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural characterization of substituted aromatic compounds is paramount. This compound is a key synthetic intermediate whose functionality is defined by the unique electronic and steric arrangement of its substituents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for its structural verification. This application note provides an in-depth guide to the ¹H and ¹³C NMR analysis of this molecule, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore the profound influence of electronegative fluorine and bromine atoms on chemical shifts and the complexities of through-bond scalar couplings (J-coupling), offering researchers a robust framework for acquisition and interpretation.
Molecular Structure and Spectroscopic Considerations
The structure of this compound presents a fascinating case for NMR analysis. The aromatic ring possesses two distinct protons and six unique carbon environments, all influenced by the electron-withdrawing carboxylic acid, the electronegative and spin-active fluorine atoms (¹⁹F, spin I = ½), and the heavy bromine atom. Understanding these influences is critical for accurate spectral assignment.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum is anticipated to show three distinct signals: two in the aromatic region corresponding to H4 and H5, and one highly deshielded signal for the carboxylic acid proton.
-
Carboxylic Acid Proton (H-COOH): This proton will appear as a broad singlet at a very low field (δ > 10 ppm). Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a solvent like DMSO-d₆, this peak is often more pronounced than in CDCl₃.[1]
-
Aromatic Protons (H4 and H5): The electronic environment of H4 and H5 is complex. They are ortho to each other, which would typically result in a simple doublet. However, the presence of two fluorine atoms introduces additional couplings (H-F coupling), leading to more intricate splitting patterns.
-
H5 Signal: This proton is ortho to H4, meta to the F6 fluorine, and para to the F3 fluorine. It is expected to appear as a doublet of doublets of doublets (ddd) or a triplet of doublets (td), due to coupling with H4 (³JHH ≈ 8-9 Hz), F6 (³JHF ≈ 8-10 Hz), and F3 (⁵JHF ≈ 1-3 Hz).
-
H4 Signal: This proton is ortho to H5, ortho to the F3 fluorine, and meta to the F6 fluorine. Consequently, it will also be a complex multiplet, likely a triplet of doublets (td), arising from coupling to H5 (³JHH ≈ 8-9 Hz), F3 (³JHF ≈ 8-10 Hz), and F6 (⁴JHF ≈ 5-7 Hz).
-
The strong electron-withdrawing nature of the fluorine substituents generally leads to a downfield shift for nearby protons.[2]
Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| COOH | > 10 | br s | - |
| H5 | 7.6 - 7.8 | td or ddd | ³JHH ≈ 8-9, ³JHF ≈ 8-10, ⁵JHF ≈ 1-3 |
| H4 | 7.2 - 7.4 | td or ddd | ³JHH ≈ 8-9, ³JHF ≈ 8-10, ⁴JHF ≈ 5-7 |
¹³C NMR Spectral Analysis: Deciphering Carbon Environments
A proton-decoupled ¹³C NMR spectrum will display seven unique signals, as all carbon atoms are in chemically distinct environments. The key diagnostic features are the large, direct carbon-fluorine coupling constants (¹JCF) and smaller, long-range couplings.
-
Carboxyl Carbon (C7): This carbon will be significantly downfield (δ ≈ 165-170 ppm) due to the attached electronegative oxygens.[3][4]
-
Fluorine-Bearing Carbons (C3, C6): These carbons will appear as doublets due to a strong one-bond coupling to their attached fluorine atom (¹JCF ≈ 240-260 Hz). Their chemical shifts will be significantly influenced by the direct attachment of the highly electronegative fluorine.
-
Bromine-Bearing Carbon (C2): The chemical shift of C2 is influenced by the "heavy atom effect" of bromine, which can cause shielding, as well as two-bond coupling to F3 (²JCF).[5]
-
Substituted Aromatic Carbon (C1): This quaternary carbon will likely be a triplet or doublet of doublets due to coupling with F6 (²JCF) and F3 (³JCF). Quaternary carbon signals are often of lower intensity.[4][6]
-
Protonated Aromatic Carbons (C4, C5): These carbons will appear as doublets of doublets due to multi-bond couplings to both fluorine atoms. For instance, C4 will exhibit couplings to F3 (²JCF) and F6 (³JCF).
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F-coupling) | Coupling Constants (J, Hz) |
| C7 (COOH) | 165 - 170 | t or m (small) | ⁴JCF, ⁵JCF ≈ 2-4 |
| C6 | 158 - 162 | d | ¹JCF ≈ 250-260 |
| C3 | 155 - 159 | d | ¹JCF ≈ 245-255 |
| C1 | 125 - 130 | dd or t | ²JCF, ³JCF ≈ 15-25 |
| C5 | 120 - 124 | dd | ²JCF ≈ 20-25, ⁴JCF ≈ 3-5 |
| C4 | 115 - 119 | dd | ²JCF ≈ 20-25, ³JCF ≈ 7-10 |
| C2 (C-Br) | 110 - 114 | d | ²JCF ≈ 15-20 |
Experimental Protocols
The acquisition of high-quality, interpretable NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.
Caption: General workflow for NMR spectral analysis.
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is the foundation of a successful NMR experiment. The choice of solvent is critical; it must fully dissolve the analyte without introducing interfering signals in the regions of interest.[7] For an acidic compound like this compound, a polar solvent is required. DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and its residual proton peak (δ ≈ 2.50 ppm) and carbon peaks (δ ≈ 39.5 ppm) do not overlap with the expected aromatic signals.[8] Chloroform-d (CDCl₃) can also be used, but solubility may be lower.[9]
Materials:
-
This compound (5-20 mg for ¹H; 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, >99.8% D)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette with a small cotton or glass wool plug
-
Vial for dissolution
-
Tetramethylsilane (TMS) internal standard (optional, as modern spectrometers can reference the residual solvent peak)
Procedure:
-
Weighing: Accurately weigh the required amount of the solid sample into a clean, dry vial. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time.[10][11]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[7]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.[12]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.
Protocol 2: ¹H NMR Data Acquisition
Rationale: The parameters for ¹H acquisition are chosen to ensure adequate signal-to-noise and resolution within a reasonable time. A standard 30-degree pulse angle is often used as a compromise between signal intensity and allowing for a shorter relaxation delay.[13]
Typical Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems)
-
Spectral Width (SW): 12-16 ppm (e.g., from -2 to 14 ppm to capture both TMS and the acid proton)
-
Acquisition Time (AQ): 2-4 seconds (to ensure good resolution)
-
Relaxation Delay (D1): 1-5 seconds (sufficient for most proton relaxation)
-
Number of Scans (NS): 8-16 (adjust based on sample concentration)
-
Temperature: Ambient (e.g., 298 K)
Protocol 3: ¹³C{¹H} NMR Data Acquisition
Rationale: ¹³C NMR is inherently less sensitive than ¹H NMR. Therefore, more scans and a higher sample concentration are required. The use of proton broadband decoupling is standard practice to collapse C-H multiplets into singlets, simplifying the spectrum and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[14]
Typical Parameters (100 MHz for ¹³C on a 400 MHz system):
-
Pulse Program: Standard single-pulse with proton broadband decoupling (e.g., 'zgpg30' on Bruker systems)
-
Spectral Width (SW): 0-220 ppm (a standard range for most organic molecules)[13]
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds (A slightly longer delay helps ensure quantitative detection of quaternary carbons which have longer relaxation times).[15]
-
Number of Scans (NS): 1024 or more (adjust based on concentration and desired signal-to-noise)
-
Temperature: Ambient (e.g., 298 K)
Conclusion
The comprehensive NMR analysis of this compound is a powerful demonstration of modern spectroscopy in action. By understanding the fundamental principles of chemical shift theory and spin-spin coupling, particularly the significant influence of fluorine substituents, a detailed and unambiguous structural assignment is achievable. The protocols outlined herein provide a self-validating framework for researchers to obtain high-quality ¹H and ¹³C NMR spectra, ensuring data integrity and confidence in structural elucidation for drug development and materials science applications.
References
- 1. rsc.org [rsc.org]
- 2. reddit.com [reddit.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 8. NMR Solvents [sigmaaldrich.com]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. sites.bu.edu [sites.bu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. books.rsc.org [books.rsc.org]
Application Note: Structural Characterization of 2-Bromo-3,6-difluorobenzoic Acid using ATR-FTIR Spectroscopy
Abstract
This application note provides a comprehensive guide and a detailed protocol for the structural analysis of 2-Bromo-3,6-difluorobenzoic acid using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory. This technique offers a rapid, non-destructive, and reliable method for confirming the molecular structure and identifying key functional groups present in the compound, which is crucial for quality control and research in pharmaceutical and chemical synthesis. We detail the experimental procedure, from sample handling to spectral interpretation, and explain the rationale behind key methodological choices to ensure data integrity and reproducibility.
Introduction
This compound is a halogenated aromatic carboxylic acid. Such compounds are valuable building blocks in medicinal chemistry and materials science, where precise structural verification is a prerequisite for further development. FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular "fingerprint," revealing the presence of specific functional groups and bonding arrangements.[1][3]
This guide focuses on the use of the Attenuated Total Reflectance (ATR) sampling technique. ATR-FTIR has become the industry standard for solid and liquid samples due to its minimal sample preparation requirements, speed, and high reproducibility.[4][5] Unlike traditional transmission methods (e.g., KBr pellets), ATR involves simply placing the sample in direct contact with a high-refractive-index crystal (commonly diamond), making it an ideal choice for high-throughput analysis in research and development environments.[4][6]
Principle of ATR-FTIR Spectroscopy
In ATR-FTIR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or germanium).[6] This beam undergoes total internal reflection at the crystal surface, creating a transient electromagnetic field known as an evanescent wave that penetrates a few micrometers into the sample placed on the crystal.[6][7] If the sample contains functional groups that absorb at the frequency of the IR radiation, the evanescent wave will be attenuated (weakened). The detector measures this attenuation, generating an absorbance spectrum that is characteristic of the sample's molecular structure.[5]
The choice of ATR over other methods is deliberate. For crystalline solids like this compound, ATR avoids the laborious and potentially moisture-sensitive process of grinding the sample with KBr and pressing a pellet.[8] It ensures excellent particle-to-crystal contact, leading to high-quality, reproducible spectra with minimal user-induced variation.[5]
Safety and Handling Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and related compounds. Halogenated benzoic acids may cause skin, eye, and respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, nitrile gloves, and a lab coat.
-
Ventilation: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust particles.[12]
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Experimental Protocol: ATR-FTIR Analysis
This protocol outlines a self-validating workflow designed for consistency and accuracy.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its exceptional durability and broad spectral range.[5]
-
Sample: this compound (solid powder).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for ATR-FTIR analysis of this compound.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the instrument's components.
-
Confirm the ATR accessory is correctly installed in the sample compartment.
-
-
ATR Crystal Cleaning:
-
Clean the diamond crystal surface by wiping it with a lint-free tissue dampened with isopropanol.
-
Causality: This step is critical to remove any residues from previous analyses, ensuring that the collected spectrum is solely from the target analyte.
-
-
Background Spectrum Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum.
-
Parameters: Scan range 4000–400 cm⁻¹, resolution 4 cm⁻¹, 32 scans.
-
Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's response.[8] This spectrum is automatically subtracted from the sample spectrum to isolate the sample's absorbance profile. A resolution of 4 cm⁻¹ is standard for routine analysis, providing a good balance between spectral detail and signal-to-noise ratio. Co-adding 32 scans improves this ratio, reducing random noise.
-
-
Sample Loading:
-
Place a small amount of this compound powder onto the center of the diamond crystal. Only enough to cover the crystal surface is needed (typically 1-2 mg).
-
Lower the ATR pressure arm and apply consistent pressure to the sample.
-
Causality: Applying pressure is essential to ensure intimate contact between the solid sample and the ATR crystal.[5] Poor contact results in weak signal intensity and a distorted spectrum.
-
-
Sample Spectrum Collection:
-
Using the same parameters as the background scan, collect the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Apply an ATR correction if available in the software. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.
-
Perform a baseline correction to ensure all peaks originate from zero absorbance.
-
-
Final Cleaning:
-
Retract the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with isopropanol as described in step 2.
-
Spectral Interpretation
The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to its functional groups. The interpretation relies on comparing observed peak positions with established correlation charts for organic compounds.[13]
Key Vibrational Modes
The structure of this compound contains a carboxylic acid group (-COOH), a substituted benzene ring, carbon-fluorine (C-F) bonds, and a carbon-bromine (C-Br) bond.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[13][14] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[15]
-
C-H Stretch (Aromatic): Weak to medium intensity peaks typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
-
C=O Stretch (Carbonyl): A very strong, sharp absorption is expected for the carbonyl group of the carboxylic acid. For aromatic carboxylic acids, conjugation with the benzene ring typically lowers this frequency to the 1710-1680 cm⁻¹ range.[13]
-
C=C Stretch (Aromatic): Medium to strong intensity peaks appear in the 1620-1450 cm⁻¹ region, characteristic of the benzene ring vibrations.
-
C-O Stretch & O-H Bend: The in-plane O-H bend and the C-O stretch of the carboxylic acid are coupled vibrations. A strong C-O stretching band is typically observed between 1320-1210 cm⁻¹.[13]
-
C-F Stretch: Carbon-fluorine bonds produce very strong and characteristic absorptions, typically in the 1300-1000 cm⁻¹ range. The exact position depends on the substitution pattern.
-
O-H Bend (Out-of-Plane): A broad, medium-intensity band known as the O-H "wag" can be found around 960-900 cm⁻¹, further confirming the carboxylic acid dimer.[13]
-
C-Br Stretch: The C-Br stretch appears in the fingerprint region, typically between 650-500 cm⁻¹. This peak can sometimes be difficult to assign definitively due to overlapping vibrations.
Summary of Expected Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H Stretch (dimer) | Carboxylic Acid | Strong, Very Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid | Very Strong, Sharp |
| 1620 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |
| 1300 - 1000 | C-F Stretch | Aryl Fluoride | Very Strong |
| 960 - 900 | O-H Bend (out-of-plane) | Carboxylic Acid | Medium, Broad |
| 650 - 500 | C-Br Stretch | Aryl Bromide | Medium to Weak |
Conclusion
ATR-FTIR spectroscopy is an exceptionally effective and efficient technique for the structural verification of this compound. The protocol described herein is robust, requires minimal sample, and generates a high-quality spectrum in minutes. The resulting molecular fingerprint, with its characteristic broad O-H stretch, strong carbonyl absorption, and distinct C-F bands, provides unambiguous confirmation of the compound's identity, making it an indispensable tool for quality assurance and chemical research.
References
- 1. agilent.com [agilent.com]
- 2. photometrics.net [photometrics.net]
- 3. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. youtube.com [youtube.com]
- 6. azom.com [azom.com]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 8. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Determining the Solubility of 2-Bromo-3,6-difluorobenzoic Acid in Organic Solvents
Introduction: Understanding the Solubility of a Halogenated Benzoic Acid Derivative
2-Bromo-3,6-difluorobenzoic acid is a multifaceted molecule of interest in pharmaceutical and materials science research. Its chemical structure, featuring a carboxylic acid group, a bromine atom, and two fluorine atoms on a benzene ring, dictates its physicochemical properties, most notably its solubility. The interplay between the polar carboxylic acid group, capable of hydrogen bonding, and the large, nonpolar, and hydrophobic halogenated benzene ring results in a nuanced solubility profile.[1][2]
The general principle of "like dissolves like" provides a foundational framework for predicting solubility.[3] Polar solvents are expected to interact favorably with the polar carboxylic acid moiety, while nonpolar solvents will interact more readily with the nonpolar aromatic ring. The presence of fluorine and bromine atoms further influences the molecule's polarity and potential for intermolecular interactions. Understanding the solubility of this compound in a variety of organic solvents is a critical first step in its application, informing everything from reaction conditions and purification strategies to formulation and bioavailability in drug development.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound. It outlines both qualitative and quantitative experimental protocols and provides a framework for interpreting the resulting data.
Physicochemical Properties and Predicted Solubility Behavior
While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior based on the known properties of benzoic acid and its halogenated derivatives.[4][5][6]
-
Polarity: The molecule possesses both polar (carboxylic acid) and nonpolar (bromodifluorophenyl) regions. This amphiphilic nature suggests it will have limited solubility in highly polar solvents like water and in very nonpolar solvents like hexanes. Its solubility is expected to be highest in solvents of intermediate polarity that can accommodate both the polar and nonpolar characteristics of the molecule.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are likely to be effective at solvating this part of the molecule.[7][8]
-
Acidic Nature: As a carboxylic acid, this compound is an acidic compound. Its solubility is expected to dramatically increase in basic aqueous solutions (e.g., 5% sodium hydroxide) due to the formation of the highly polar and water-soluble carboxylate salt.[9][10] This property is also useful for extraction and purification processes.
Experimental Workflow for Solubility Determination
The following diagram outlines the systematic approach to determining the solubility of this compound.
Caption: Experimental workflow for solubility assessment.
Detailed Protocols
Part 1: Qualitative Solubility Screening
This initial screen provides a rapid assessment of solubility across a range of solvents with varying polarities.
Materials:
-
This compound
-
Glass vials (e.g., 4 mL) with screw caps
-
A selection of organic solvents (see Table 1 for suggestions)
-
Vortex mixer
-
Spatula
-
Analytical balance
Procedure:
-
Label a series of glass vials with the names of the selected organic solvents.
-
Add 1.0 mL of each solvent to its corresponding vial.
-
Weigh approximately 2-3 mg of this compound and add it to each vial.
-
Cap the vials tightly and vortex each sample vigorously for 60 seconds.[3]
-
Allow the vials to stand at a controlled room temperature (e.g., 25°C) for 15-20 minutes.
-
Visually inspect each vial against a dark background.
-
Record your observations as "Soluble" (no visible solid particles), "Partially Soluble" (some solid remains but a noticeable amount has dissolved), or "Insoluble" (the solid appears unchanged).[3]
-
Tabulate your results.
Part 2: Quantitative Solubility Determination by Gravimetric Analysis
This protocol determines the equilibrium solubility of the compound in solvents where it was found to be soluble or partially soluble.
Materials:
-
This compound
-
Scintillation vials or small flasks
-
Magnetic stirrer and stir bars
-
Constant temperature bath or hot plate with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric pipettes
-
Pre-weighed collection vials
-
Vacuum oven or evaporator
Procedure:
-
For each solvent to be tested, add a measured volume (e.g., 5.0 mL) to a flask.
-
Add an excess amount of this compound to each flask to create a slurry. "Excess" means ensuring undissolved solid remains after equilibration.
-
Seal the flasks and place them in a constant temperature bath (e.g., 25°C).
-
Stir the slurries for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended to ensure saturation).
-
After equilibration, stop the stirring and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 1.00 mL) into a syringe and pass it through a syringe filter into a pre-weighed collection vial. This step is crucial to remove all undissolved solid particles.
-
Carefully evaporate the solvent from the collection vial. A vacuum oven at a moderate temperature is ideal to avoid degradation of the compound.
-
Once the solvent is completely removed, re-weigh the vial.
-
The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.
-
Calculate the solubility in mg/mL or g/L.
-
Repeat the measurement at least in triplicate for each solvent to ensure reproducibility.
Data Presentation and Interpretation
All experimental data should be meticulously recorded. The following table provides a template for organizing your findings.
Table 1: Solubility Profile of this compound at 25°C
| Solvent | Solvent Type | Qualitative Solubility (e.g., Soluble, Partially Soluble, Insoluble) | Quantitative Solubility (mg/mL) ± SD |
| Water | Polar, Protic | ||
| Methanol | Polar, Protic | ||
| Ethanol (95%) | Polar, Protic | ||
| Acetone | Polar, Aprotic | ||
| Acetonitrile | Polar, Aprotic | ||
| Ethyl Acetate | Intermediate Polarity | ||
| Dichloromethane | Nonpolar, Aprotic | ||
| Toluene | Nonpolar, Aprotic | ||
| Hexane | Nonpolar, Aprotic | ||
| Diethyl Ether | Nonpolar, Aprotic | ||
| 5% aq. HCl | Acidic Aqueous | ||
| 5% aq. NaOH | Basic Aqueous |
By populating this table, researchers can build a comprehensive solubility profile. For instance, high solubility in methanol and ethanol would highlight the importance of hydrogen bonding interactions. Good solubility in acetone and ethyl acetate would suggest that dipole-dipole interactions are also significant. As expected for a carboxylic acid, solubility in 5% NaOH should be very high due to salt formation.[11]
Safety Precautions
-
Always handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.[13][14]
Conclusion
This application note provides a robust framework for systematically evaluating the solubility of this compound in a variety of organic solvents. By following the detailed qualitative and quantitative protocols, researchers can generate the critical data needed to advance their work in synthesis, purification, and formulation, ensuring the effective application of this versatile chemical compound.
References
- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.ws [chem.ws]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. digital.library.unt.edu [digital.library.unt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
The Strategic Utility of 2-Bromo-3,6-difluorobenzoic Acid in the Synthesis of Novel Fluorinated Heterocycles: Application Notes and Protocols
Introduction: The Fluorine Advantage in Heterocyclic Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for medicinal chemists. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][2][3][4] Heterocyclic compounds, in turn, form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical reactivity and ability to engage in various biological interactions.[5][6][7] The convergence of these two powerful concepts—fluorination and heterocyclic chemistry—has led to the development of a new generation of therapeutics with enhanced efficacy and safety profiles.[1]
2-Bromo-3,6-difluorobenzoic acid stands as a versatile and highly valuable building block in this pursuit. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and two fluorine atoms on the aromatic ring, provides a rich platform for the synthesis of a wide array of novel fluorinated heterocycles. The strategic positioning of these functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and intramolecular cyclizations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the application of this compound in the synthesis of novel heterocycles, complete with detailed experimental protocols and an analysis of the rationale behind the synthetic strategies.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound is primarily centered around two key reaction pathways: palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies. These methods provide reliable and versatile routes to construct the carbon-nitrogen and carbon-carbon bonds that are fundamental to the assembly of heterocyclic ring systems.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[8] This reaction is particularly well-suited for the functionalization of this compound, allowing for the introduction of a diverse range of amino substituents that can serve as precursors for subsequent cyclization reactions.
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, bulky, electron-rich phosphine ligands are often essential to facilitate the catalytic cycle. The choice of a non-nucleophilic base is critical to deprotonate the amine without competing in side reactions.
Experimental Workflow Visualization:
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Detailed Protocol: Synthesis of a Fluorinated N-Aryl Anthranilic Acid Derivative
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a substituted aniline to generate a key intermediate for the synthesis of fluorinated quinazolinones.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| This compound | 2252-37-1 | 237.00 g/mol | 1.0 mmol |
| Substituted Aniline | Varies | Varies | 1.2 mmol |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | 0.02 mmol |
| Xantphos | 161265-03-8 | 578.68 g/mol | 0.04 mmol |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | 2.0 mmol |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | 10 mL |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere of argon, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous toluene (10 mL) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-aryl anthranilic acid derivative.
Intramolecular Cyclization: A Gateway to Fused Heterocycles
The N-aryl anthranilic acid derivatives synthesized via the Buchwald-Hartwig amination are versatile precursors for a variety of intramolecular cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of quinazolinones, which are a class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.
Causality of Experimental Choices: The choice of cyclizing agent and reaction conditions is crucial for achieving high yields and avoiding side reactions. For the synthesis of quinazolinones from N-aryl anthranilic acids, dehydrating agents or reaction with formamide or other one-carbon sources are commonly employed.
Reaction Pathway Visualization:
Caption: General pathway for the synthesis of fluorinated quinazolinones from N-aryl anthranilic acid derivatives.
Detailed Protocol: Synthesis of a Novel Fluorinated Quinazolinone
This protocol outlines the synthesis of a fluorinated quinazolinone from the N-aryl anthranilic acid derivative prepared in the previous step.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| N-Aryl Anthranilic Acid Derivative | Varies | Varies | 1.0 mmol |
| Formamide | 75-12-7 | 45.04 g/mol | 10 mL |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the N-aryl anthranilic acid derivative (1.0 mmol) in formamide (10 mL).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure fluorinated quinazolinone.
Application in the Synthesis of Fluorinated Benzodiazepine Analogs
Benzodiazepines are a class of psychoactive drugs with a core seven-membered heterocyclic ring fused to a benzene ring.[9] The introduction of fluorine atoms into the benzodiazepine scaffold can significantly modulate their pharmacological properties. This compound can serve as a key starting material for the synthesis of novel fluorinated benzodiazepine analogs.
A plausible synthetic strategy involves the initial conversion of this compound to the corresponding 2-amino-3,6-difluorobenzoyl chloride, followed by reaction with an appropriate amino acid derivative and subsequent intramolecular cyclization.
Synthetic Scheme Visualization:
Caption: Proposed synthetic route to fluorinated benzodiazepine analogs from this compound.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of novel fluorinated heterocycles. Its unique substitution pattern allows for the application of modern synthetic methodologies, such as the Buchwald-Hartwig amination and subsequent intramolecular cyclizations, to construct complex molecular architectures with high efficiency and control. The ability to strategically introduce fluorine atoms into heterocyclic scaffolds is of paramount importance in medicinal chemistry, and this compound provides a valuable starting point for the exploration of new chemical space in drug discovery. Future research in this area will likely focus on the development of new catalytic systems for the even more efficient functionalization of this and related building blocks, as well as the exploration of a wider range of cyclization strategies to access a greater diversity of novel fluorinated heterocyclic systems with potential therapeutic applications.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 3. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. US4120856A - Process for the preparation of 3-fluorobenzodiazepines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-3,6-difluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-3,6-difluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we delve into the common challenges encountered during its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established reaction mechanisms and practical, field-tested solutions.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. However, its synthesis can be challenging due to the directing effects of the fluorine and carboxylic acid groups on the aromatic ring, which can lead to issues with regioselectivity and yield. The most common route to this compound is the directed ortho-lithiation of 2,5-difluorobenzoic acid, followed by bromination. This guide will focus on troubleshooting and optimizing this specific synthetic pathway.
Proposed Synthetic Route: Directed Ortho-Lithiation
The synthesis of this compound can be achieved via a directed ortho-lithiation of 2,5-difluorobenzoic acid. In this reaction, the carboxylic acid group directs the lithiation to the adjacent position (C6), followed by quenching with a bromine source.
Troubleshooting Guide: Enhancing Your Yield and Purity
This section addresses specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: I am getting a very low yield of the desired product, or no product at all. What are the likely causes and how can I fix this?
Answer:
Low to no yield in a directed ortho-lithiation reaction can stem from several factors, primarily related to the stability of the lithiated intermediate and the reaction conditions.
Potential Causes and Solutions:
-
Insufficient Deprotonation: The lithiation of the carboxylic acid and the subsequent ortho-deprotonation require a strong, non-nucleophilic base.
-
Solution: Ensure you are using a sufficiently strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The use of at least two equivalents of the base is crucial: the first equivalent deprotonates the acidic proton of the carboxylic acid, and the second deprotonates the aromatic ring at the C6 position.
-
-
Reaction Temperature is Too High: Aryllithium species are often unstable at higher temperatures and can decompose.
-
Solution: Maintain a low reaction temperature, typically between -78 °C and -40 °C, throughout the lithiation and bromination steps.[1] A dry ice/acetone bath is commonly used for this purpose.
-
-
Presence of Water or Other Protic Impurities: Organolithium reagents are extremely sensitive to moisture and other protic sources, which will quench the reagent and prevent the desired reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and ensure your starting material (2,5-difluorobenzoic acid) is thoroughly dried.
-
-
Degradation of the Organolithium Reagent: Commercially available organolithium reagents can degrade over time.
-
Solution: Titrate your organolithium reagent before use to determine its exact molarity. This will ensure you are adding the correct stoichiometry.
-
Question 2: My final product is a mixture of isomers. How can I improve the regioselectivity of the bromination?
Answer:
The formation of multiple isomers is a common problem in the synthesis of polysubstituted aromatic compounds. In this case, you are likely seeing bromination at other positions on the ring in addition to the desired C2 position (which was the C6 position of the starting material).
Potential Causes and Solutions:
-
Competing Directing Effects: While the carboxylate group is a strong ortho-directing group, the fluorine atoms also influence the regioselectivity of the lithiation. The fluorine at C5 may weakly direct lithiation to the C4 position.
-
Solution: The choice of base and solvent can influence the regioselectivity. The use of a bulky base like LDA can enhance selectivity for the less sterically hindered position. Additionally, using a coordinating solvent like tetrahydrofuran (THF) can help to stabilize the desired lithiated intermediate.
-
-
Isomerization of the Lithiated Intermediate: Under certain conditions, the lithiated intermediate could potentially isomerize.
-
Solution: Keep the reaction time for the lithiation step as short as is practical while still allowing for complete deprotonation. Quench the reaction with the brominating agent at a low temperature as soon as the lithiation is complete.
-
-
Inefficient Quenching: A slow or inefficient quench can lead to side reactions.
-
Solution: Use a highly reactive brominating agent such as 1,2-dibromotetrachloroethane or N-bromosuccinimide (NBS). Add the brominating agent as a solution in your reaction solvent to ensure rapid and homogenous mixing at low temperatures.
-
Question 3: I am having difficulty removing the unreacted starting material from my final product. What purification strategies do you recommend?
Answer:
Separating the product from the starting material can be challenging due to their similar chemical properties.
Potential Causes and Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, you will have a significant amount of starting material to remove.
-
Solution: Before focusing on purification, try to optimize the reaction conditions to drive the reaction to completion. This includes ensuring the correct stoichiometry of your organolithium reagent and allowing for sufficient reaction time.
-
-
Similar Polarity: Both the starting material and the product are carboxylic acids, giving them similar polarities and making chromatographic separation difficult.
-
Solution 1: Recrystallization: Recrystallization can be an effective method for purifying your product. Experiment with different solvent systems to find one that provides good separation.
-
Solution 2: Derivatization: Consider converting the carboxylic acid mixture to their corresponding methyl esters. The difference in polarity between the esterified starting material and product may be larger, allowing for easier separation by column chromatography. The purified ester can then be hydrolyzed back to the carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the directed ortho-lithiation of 2,5-difluorobenzoic acid?
A1: Both n-butyllithium (n-BuLi) with a coordinating agent like TMEDA, and lithium diisopropylamide (LDA) are effective. LDA is a non-nucleophilic base and can sometimes offer better regioselectivity. However, n-BuLi/TMEDA is also a very powerful lithiating system. The optimal choice may depend on the specific reaction conditions and should be determined experimentally.
Q2: What are some suitable brominating agents for this reaction?
A2: Several electrophilic bromine sources can be used. Common choices include N-bromosuccinimide (NBS), 1,2-dibromoethane, and 1,2-dibromotetrachloroethane. The choice of brominating agent can impact the reaction's cleanliness and yield.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material. You can also take small aliquots from the reaction, quench them, and analyze them by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get a more quantitative picture of the reaction progress.
Q4: What are the key safety precautions for this synthesis?
A4: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All reactions involving these reagents must be carried out under a strict inert atmosphere (argon or nitrogen) in anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
Visualizations
Diagram 1: Synthetic Pathway
References
Technical Support Center: Synthesis of 2-Bromo-3,6-difluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Bromo-3,6-difluorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important building block in their work. We will address common challenges, answer frequently asked questions, and provide detailed, field-tested protocols to help you navigate the complexities of this synthesis and troubleshoot any issues that may arise.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically proceeds via a directed ortho-metalation (DoM) of 1-bromo-2,5-difluorobenzene, followed by carboxylation with carbon dioxide (dry ice). While conceptually straightforward, this pathway is fraught with challenges related to regioselectivity, competing side reactions, and purification. The electronic effects of the three halogen substituents create a delicate balance that can be difficult to control, often leading to a mixture of products and low yields. This guide provides the expertise to master this reaction.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent method is the directed ortho-metalation of 1-bromo-2,5-difluorobenzene. This involves using a strong, non-nucleophilic lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in an aprotic solvent such as tetrahydrofuran (THF) at cryogenic temperatures (typically -78 °C). The resulting aryllithium intermediate is then quenched with an excess of solid carbon dioxide (dry ice) to form the carboxylate salt, which is subsequently protonated upon acidic workup.
Q2: Why is regioselectivity a major challenge, and what are the expected isomeric byproducts?
Regioselectivity is the primary hurdle due to the competing directing effects of the fluorine and bromine substituents on the starting material, 1-bromo-2,5-difluorobenzene.
-
Desired Path: The fluorine atom at C2 is a powerful ortho-directing group, guiding the lithium base to deprotonate the C3 position.
-
Competing Path: The fluorine at C5 and the bromine at C1 can also direct deprotonation to the C4 position. While fluorine's ortho-directing ability is strong, the cumulative electronic effects can make the C4 proton similarly acidic.[1]
This competition leads to the formation of the primary isomeric byproduct: 3-Bromo-2,5-difluorobenzoic acid .
Q3: My yield is very low. What are the most likely causes?
Low yields can stem from several factors:
-
Incomplete Lithiation: Insufficient base, poor quality of the base, or a reaction temperature that is too high can lead to incomplete deprotonation of the starting material.
-
Benzyne Formation: The lithiated intermediate is an ortho-haloaryllithium, which can be unstable and eliminate lithium fluoride to form a highly reactive bromofluorobenzyne intermediate. This benzyne can then polymerize into intractable tars, significantly reducing the yield of the desired product.[1][2]
-
Inefficient Carboxylation: Introduction of moisture with the dry ice or insufficient CO2 can quench the aryllithium intermediate before it carboxylates, leading back to the starting material after workup.
-
Bromine-Lithium Exchange: Stronger organolithium reagents like n-butyllithium (n-BuLi) can favor bromine-lithium exchange over deprotonation, leading to the formation of 2,5-difluorobenzoic acid.[3]
Q4: I see a significant amount of debrominated product (2,5-difluorobenzoic acid). How can I prevent this?
The formation of 2,5-difluorobenzoic acid is a clear indicator of bromine-lithium exchange. This side reaction is more common when using alkyllithium bases like n-BuLi. To minimize this:
-
Use a Lithium Amide Base: Switch from n-BuLi to LDA or LiTMP. These bases are significantly less nucleophilic and strongly favor deprotonation (lithiation) over halogen exchange.[4]
-
Maintain Strict Anhydrous Conditions: Any trace of water will protonate the 2,5-difluorophenyllithium intermediate formed from the exchange.
-
Control Temperature: Ensure the reaction is kept at or below -78 °C, as higher temperatures can increase the rate of halogen exchange.
Q5: The workup is difficult, and I get a dark, oily mess instead of a clean solid. What's happening?
This is a classic symptom of benzyne formation followed by polymerization.[2] The aryllithium intermediate, particularly in localized "hot spots" where the temperature rises, eliminates LiF to form benzyne. This species is extremely reactive and will attack other aromatic rings or itself, leading to a complex mixture of oligomers and polymers that present as a dark tar. Maintaining stringent temperature control below -75 °C throughout the addition and reaction time is critical to suppress this pathway.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Actions |
| Multiple spots on TLC/LC-MS with the same mass as the product. | Formation of the 3-Bromo-2,5-difluorobenzoic acid isomer due to competing deprotonation at the C4 position. | Optimization: Use a bulkier base like LiTMP to favor the sterically less hindered C3 position. Purification: Separate isomers via fractional crystallization from a solvent system like ethanol/water or toluene/hexanes. If co-crystallization occurs, column chromatography on silica gel is the most effective alternative. |
| Significant amount of starting material (1-bromo-2,5-difluorobenzene) remains. | 1. Incomplete Lithiation: Base is degraded, insufficient equivalents used, or reaction time was too short. 2. Inefficient Carboxylation: The aryllithium intermediate was quenched by moisture or air before reacting with CO2. | For Lithiation: Use freshly titrated/purchased base. Increase equivalents to 1.1-1.2. Extend reaction time at -78 °C to 1-2 hours. For Carboxylation: Use a large excess of freshly crushed, high-quality dry ice. Pour the reaction mixture directly onto the crushed dry ice rather than adding the ice to the flask to avoid atmospheric moisture condensation. |
| Major byproduct is the debrominated 2,5-difluorobenzoic acid. | Bromine-Lithium Exchange: This is the dominant side reaction when using n-BuLi. | Change Reagent: Immediately switch from n-BuLi to Lithium Diisopropylamide (LDA) . LDA is the preferred base for selective deprotonation in this system.[4] |
| Reaction mixture turns dark brown/black; low yield of a tarry crude product. | Benzyne Formation & Polymerization: The lithiated intermediate is unstable above -75 °C and eliminates LiF. | Strict Temperature Control: Ensure the internal reaction temperature never rises above -75 °C during base addition. Use a cryocooler or a well-maintained dry ice/acetone bath. Rapid Quenching: Once the lithiation is complete, quench with dry ice promptly. Do not let the reaction mixture sit for extended periods, even at low temperatures. |
| Product is off-color (yellow or brown) after purification. | Trace Impurities: Minor, highly colored byproducts, possibly from oxidative degradation or residual polymeric material. | Decolorization: During recrystallization, add a small amount of activated charcoal to the hot solution, allow it to stir for 5-10 minutes, and then filter it hot through a pad of celite to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Part 3: Protocols & Methodologies
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for analogous halogenated aromatics and emphasizes best practices to minimize byproduct formation.[5]
Reagents & Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Anhydrous Tetrahydrofuran (THF).
-
Diisopropylamine, freshly distilled.
-
n-Butyllithium (1.6 M in hexanes).
-
1-Bromo-2,5-difluorobenzene.[6]
-
Dry ice (solid CO2), crushed.
-
Hydrochloric acid (3 M).
-
Ethyl acetate.
-
Anhydrous magnesium sulfate.
Procedure:
-
Preparation of LDA: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and cool to -10 °C. Add diisopropylamine (1.2 equivalents) via syringe. Slowly add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature below 0 °C. Stir the resulting LDA solution at this temperature for 30 minutes.
-
Lithiation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve 1-bromo-2,5-difluorobenzene (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution over 30 minutes, ensuring the internal temperature does not exceed -75 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: Crush a large excess of dry ice (at least 10 equivalents) in a separate, dry beaker. Rapidly pour the cold reaction mixture onto the crushed dry ice with vigorous stirring. Allow the mixture to slowly warm to room temperature as the CO2 sublimes.
-
Workup: Once at room temperature, add water (50 mL) to the mixture. Transfer to a separatory funnel and wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any unreacted starting material. Acidify the aqueous layer to pH ~2 with 3 M HCl. The crude product should precipitate as a solid.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene). Add the solvent portion-wise until the solid just dissolves at the boiling point.
-
Optional: If the solution is colored, add a spatula tip of activated charcoal, boil for 5 minutes, and filter hot through celite.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 4: Visualizations & Diagrams
Reaction Pathway Overview
The following diagram illustrates the primary synthetic route from 1-bromo-2,5-difluorobenzene to the target product.
Caption: Synthetic workflow for this compound.
Key Byproduct Formation Mechanisms
This diagram contrasts the desired deprotonation pathway with the two most common side reactions: isomeric byproduct formation and bromine-lithium exchange.
Caption: Competing reaction pathways in the synthesis.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve issues during your synthesis.
Caption: A logical guide to troubleshooting common synthesis issues.
References
- 1. chimia.ch [chimia.ch]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]
- 5. 3-bromo-2,6-difluorobenzoic acid | 28314-81-0 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
troubleshooting guide for the synthesis of 2-Bromo-3,6-difluorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Bromo-3,6-difluorobenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the successful synthesis of this valuable fluorinated building block. The guidance herein is based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural complexity, featuring three distinct halogen substituents, presents unique challenges in achieving high yield and purity. The primary difficulties lie in controlling regioselectivity and managing the stability of reactive intermediates. This guide will focus on the two most practical and common synthetic strategies, providing solutions to the specific issues you may encounter.
Section 1: Overview of Synthetic Strategies
Two primary routes are commonly employed for the synthesis of this compound. The choice of method often depends on the availability of starting materials, scale, and laboratory capabilities.
Route A: The Sandmeyer Reaction This classic transformation offers a reliable method starting from the corresponding aniline, 2-amino-3,6-difluorobenzoic acid (also known as 3,6-difluoroanthranilic acid). The synthesis involves two key steps: the formation of a diazonium salt, followed by a copper-catalyzed substitution with bromide.[1][2] This route is often favored for its well-documented precedent and predictable outcomes.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Route B: Directed Ortho-metalation (DoM) and Carboxylation This approach utilizes 1-bromo-2,5-difluorobenzene as the starting material. A strong organolithium base is used to selectively deprotonate the position ortho to the bromine atom, creating a highly reactive aryllithium intermediate. This intermediate is then "quenched" with solid carbon dioxide (dry ice) to form the carboxylic acid.[3][4] This method requires stringent anhydrous conditions and cryogenic temperatures but can be very efficient.
Caption: Workflow for the Directed Ortho-metalation synthesis of the target compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Caption: A logical workflow for general troubleshooting in organic synthesis.
FAQs for Route A: Sandmeyer Reaction
Q1: My diazotization reaction is failing, or I see vigorous gas evolution and dark coloration immediately.
A1: This indicates the premature decomposition of your diazonium salt. The stability of aryl diazonium salts is highly dependent on temperature.
-
Causality: The C-N bond in the diazonium salt is labile. At temperatures above 5 °C, it can readily cleave to release nitrogen gas (N₂) and form a highly reactive aryl cation, which then reacts non-selectively with any available nucleophile (including water) to form a mixture of byproducts, often appearing as a dark tar.[5]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C at all times. Use an ice/salt bath for better temperature management.
-
Slow Reagent Addition: Add the aqueous sodium nitrite (NaNO₂) solution dropwise to the acidic solution of the aniline. This prevents localized overheating and a buildup of nitrous acid.
-
Use Immediately: Do not store the diazonium salt solution. Proceed to the copper-catalyzed substitution step as soon as the diazotization is complete.
-
Q2: During the substitution with CuBr, I'm getting a lot of a phenol byproduct (2-hydroxy-3,6-difluorobenzoic acid). How can I minimize this?
A2: The formation of a phenol is a classic side reaction in Sandmeyer chemistry, caused by the reaction of the intermediate aryl cation with water.
-
Causality: The aryl cation generated during the reaction is a hard electrophile and will react rapidly with water, which is often present in high concentrations.[1]
-
Solution:
-
Acid Choice: While HCl is common, using HBr (48% aqueous) for both the diazotization and as the acid medium increases the concentration of the desired Br⁻ nucleophile, allowing it to compete more effectively with water.
-
Concentrated Conditions: Prepare the diazonium salt under more concentrated conditions to reduce the relative amount of water.
-
Copper(I) Bromide Quality: Ensure the CuBr is pure and not significantly oxidized to Cu(II), as the Cu(I) species is crucial for the catalytic radical-nucleophilic aromatic substitution mechanism.[6]
-
Q3: The final product is contaminated with copper salts, giving it a green or blue tint. What is the best workup procedure?
A3: Copper salts can be challenging to remove as they can coordinate with the carboxylic acid product.
-
Causality: Copper ions, particularly Cu(II), form colored complexes with organic molecules.
-
Solution:
-
Ammonia Wash: During the workup, after separating the organic layer, wash it with a dilute aqueous ammonia solution. Ammonia forms a highly water-soluble deep blue complex ([Cu(NH₃)₄]²⁺), which effectively pulls the copper salts from the organic phase into the aqueous layer.
-
Acidification: After the ammonia wash, re-acidify the organic layer with dilute HCl to ensure your product is in its neutral carboxylic acid form before final extraction and solvent evaporation.
-
Recrystallization: A final recrystallization step is often necessary for achieving high purity.
-
FAQs for Route B: Directed Ortho-metalation (DoM)
Q4: My lithiation reaction is giving a low yield, and upon workup, I recover mostly my starting material (1-bromo-2,5-difluorobenzene). What went wrong?
A4: This is a classic symptom of either insufficient or deactivated organolithium reagent, or the presence of electrophilic impurities (like water).
-
Causality: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will react instantly with any acidic proton, including trace amounts of water in the solvent, on the glassware, or in the starting material, before deprotonating the intended C-H bond.[7]
-
Solution:
-
Rigorous Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Reagent Titration: The molarity of commercial n-BuLi solutions can decrease over time. It is critical to titrate the n-BuLi solution (e.g., using diphenylacetic acid) before use to know its exact concentration.
-
Sufficient Equivalents: Use a slight excess of the organolithium reagent (typically 1.1 to 1.2 equivalents) to compensate for any minor protic impurities.
-
Low Temperature: Maintain the reaction at -78 °C (a dry ice/acetone bath). At higher temperatures, side reactions, including reaction with the THF solvent, can occur.
-
Q5: After quenching with dry ice, my yield is very low, and I see byproducts like debrominated starting material.
A5: This can be due to several factors related to the carboxylation step or side reactions of the aryllithium intermediate.
-
Causality:
-
Poor CO₂ Quality: Dry ice can accumulate a layer of water ice from atmospheric moisture. This water will quench the aryllithium back to the starting material before it can react with CO₂.
-
Inefficient Quenching: Simply pouring the reaction mixture onto dry ice can be inefficient. The sublimation of CO₂ can insulate the pellets and blow the reactive species away.
-
Halogen-Metal Exchange: In some cases, the organolithium reagent can undergo halogen-metal exchange with the starting material, leading to different lithiated species and complex product mixtures.[8]
-
-
Solution:
-
Fresh Dry Ice: Use freshly crushed, high-purity dry ice. Crush it into a powder just before use to expose fresh surfaces.
-
Inverse Quench: Transfer the cold (-78 °C) aryllithium solution via a cannula into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous THF. This ensures the aryllithium always encounters a large excess of CO₂.
-
Temperature Control: Do not let the reaction warm up until the carboxylation is complete.
-
Section 3: Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere. Diazonium salts are potentially explosive and should be handled with care and not isolated.
Protocol A: Sandmeyer Reaction
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 2-Amino-3,6-difluorobenzoic acid | 173.12 | 10.0 g | 57.8 mmol | 1.0 |
| 48% Hydrobromic Acid (HBr) | 80.91 | 50 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.38 g | 63.5 mmol | 1.1 |
| Copper(I) Bromide (CuBr) | 143.45 | 9.10 g | 63.5 mmol | 1.1 |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3,6-difluorobenzoic acid (10.0 g, 57.8 mmol) in 48% aqueous HBr (50 mL).
-
Cool the suspension to 0 °C using an ice-salt bath.
-
Dissolve sodium nitrite (4.38 g, 63.5 mmol) in 15 mL of water and cool the solution in an ice bath.
-
Add the cold NaNO₂ solution dropwise to the aniline suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates successful diazotization.
-
In a separate 500 mL flask, dissolve copper(I) bromide (9.10 g, 63.5 mmol) in 48% aqueous HBr (20 mL). Heat the solution to 60 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes, then cool to room temperature.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water, then with a dilute aqueous ammonia solution until the aqueous layer is deep blue and the organic layer is no longer green/blue.
-
Wash the organic layer with 2M HCl, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield this compound.
Protocol B: Directed Ortho-metalation and Carboxylation
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 1-Bromo-2,5-difluorobenzene | 192.99 | 10.0 g | 51.8 mmol | 1.0 |
| n-Butyllithium (n-BuLi) | 64.06 | 23.0 mL (2.5 M in hexanes) | 57.0 mmol | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | - |
| Dry Ice (CO₂) | 44.01 | ~50 g (large excess) | - | - |
Procedure:
-
Set up a flame-dried 500 mL three-necked flask under an argon atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add 1-bromo-2,5-difluorobenzene (10.0 g, 51.8 mmol) and anhydrous THF (200 mL) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (23.0 mL of a 2.5 M solution, 57.0 mmol) dropwise over 30 minutes, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, crush a large excess of dry ice (~50 g) and suspend it in ~50 mL of anhydrous THF.
-
Transfer the cold aryllithium solution via cannula into the vigorously stirred dry ice/THF slurry.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction by adding 100 mL of water. Acidify the mixture to pH 1-2 with concentrated HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a toluene/hexanes mixture.
Section 4: Analytical Characterization
Confirm the identity and purity of the final product using the following methods:
-
¹H NMR: Check for the characteristic aromatic proton signals.
-
¹⁹F NMR: Confirm the presence of the two distinct fluorine environments.
-
¹³C NMR: Verify the number of unique carbon signals.
-
Mass Spectrometry (MS): Confirm the molecular weight and characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br).
-
Melting Point: Compare with the literature value (if available).[9]
-
HPLC/GC-MS: Assess the purity of the final compound.[10]
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]
- 8. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]
- 9. 124244-65-1|this compound|BLD Pharm [bldpharm.com]
- 10. DSpace-CRIS [zora.uzh.ch]
Technical Support Center: Bromination of Difluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the electrophilic bromination of difluorobenzoic acid. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate and resolve common side reactions encountered during synthesis.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions regarding the reaction's nature, helping you anticipate challenges before they arise.
Q1: What are the expected directing effects of the fluoro and carboxylic acid groups?
A: Understanding the interplay of substituent effects is critical for predicting the outcome of the reaction. The carboxylic acid (-COOH) group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the fluorine (-F) atoms are also deactivating (due to induction) but are ortho, para-directing because their lone pairs can participate in resonance.[1] This creates a competitive scenario where the final regioselectivity depends on the specific isomer of difluorobenzoic acid and the reaction conditions.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
| -COOH | Electron-Withdrawing | Electron-Withdrawing | Strongly Deactivating | meta |
| -F | Electron-Withdrawing | Electron-Donating | Deactivating | ortho, para |
| Table 1: Summary of Substituent Effects on the Aromatic Ring. |
Q2: What is the fundamental mechanism of electrophilic aromatic bromination?
A: Electrophilic aromatic substitution (EAS) is a two-step process.[2][3] First, a Lewis acid catalyst (e.g., FeBr₃) activates the bromine molecule, making it a potent electrophile (Br⁺). The nucleophilic π-system of the benzene ring attacks this electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2][4] This step temporarily breaks the ring's aromaticity and is the rate-determining step.[2][4] In the second, faster step, a base removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.[2][5][6]
Caption: General mechanism of Lewis acid-catalyzed electrophilic aromatic bromination.
Q3: What are the most common side reactions I should expect during the bromination of difluorobenzoic acid?
A: The three most prevalent side reactions are:
-
Poor Regioselectivity: Formation of multiple structural isomers due to the competing directing effects of the substituents.
-
Polybromination: The addition of two or more bromine atoms to the aromatic ring, which can occur if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
-
Decarboxylation: The loss of the carboxylic acid group as CO₂, particularly at elevated temperatures or with prolonged exposure to strong acids, leading to brominated difluorobenzene impurities.[7]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section is formatted as a practical, cause-and-effect guide to resolve specific experimental issues.
Problem 1: Poor Regioselectivity / Formation of Undesired Isomers
-
Symptom: Your NMR or LC-MS analysis reveals a mixture of monobrominated products, complicating purification and reducing the yield of the desired isomer.
-
Root Cause Analysis: The fluorine atoms direct ortho and para, while the carboxylic acid directs meta. For an isomer like 2,4-difluorobenzoic acid, the positions are activated or deactivated to different extents. Steric hindrance from the bulky -COOH group can also disfavor substitution at the adjacent ortho position.[1] Reaction conditions can favor either the kinetically or thermodynamically preferred product.[8][9]
-
Strategic Solutions:
-
Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) often increases selectivity by favoring the pathway with the lowest activation energy (kinetic control).
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine compared to Br₂/FeBr₃ and can provide higher selectivity in some systems.[4]
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile. Experimenting with solvents like acetonitrile or halogenated solvents may alter the isomer ratio.
-
Caption: Directing effects in the bromination of 2,4-difluorobenzoic acid.
Problem 2: Significant Polybromination Detected
-
Symptom: Mass spectrometry data shows peaks corresponding to the addition of two or more bromine atoms (M+2, M+4 patterns are more intense than expected for isotope distribution).
-
Root Cause Analysis: Even though the ring is deactivated, localized electron density can still lead to a second substitution if the reaction conditions are too aggressive. This is often caused by poor temperature control (runaway reaction), adding the brominating agent too quickly, or using a significant excess of the agent.
-
Strategic Solutions:
-
Strict Stoichiometry: Use a precise molar equivalent of the brominating agent (e.g., 1.0 to 1.05 equivalents).
-
Controlled Addition: Add the brominating agent (e.g., a solution of bromine in the reaction solvent) dropwise using an addition funnel over an extended period. This keeps the instantaneous concentration of the electrophile low.
-
Maintain Low Temperature: Perform the reaction in an ice bath to dissipate heat effectively and prevent temperature spikes.
-
Problem 3: Evidence of Decarboxylation Byproducts
-
Symptom: GC-MS or NMR analysis shows the presence of bromodifluorobenzene, which lacks the carboxylic acid group.
-
Root Cause Analysis: The C-COOH bond can be susceptible to cleavage under strongly acidic conditions, especially when heated. The Lewis acid catalyst (FeBr₃) or strong Brønsted acids (like H₂SO₄, sometimes used as a solvent) can promote this side reaction.
-
Strategic Solutions:
-
Avoid High Temperatures: Strictly maintain the reaction temperature below 25 °C if possible. Never heat the reaction mixture unless literature specifically indicates it is safe for your substrate.
-
Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Catalyst Choice: If decarboxylation is severe, consider alternative, milder catalysts or non-acidic bromination methods if applicable to your specific substrate.
-
| Problem | Primary Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | Competing directing effects, non-optimal temperature. | Lower reaction temperature (0-5 °C); switch to a milder agent like NBS. |
| Polybromination | Excess brominating agent, poor temperature control. | Use 1.0-1.05 eq. of brominating agent; add dropwise at low temperature. |
| Decarboxylation | High temperature, prolonged exposure to strong acid. | Maintain low temperature (<25 °C); minimize reaction time; quench promptly. |
| Table 2: Troubleshooting Quick Reference Guide. |
Section 3: Protocols & Methodologies
The following protocols are provided as a starting point and should be adapted based on your specific difluorobenzoic acid isomer and laboratory equipment.
Protocol 1: High-Selectivity Synthesis of 5-bromo-2,4-difluorobenzoic acid[10]
This method is designed to maximize the yield of the desired monobrominated product while minimizing side reactions.
-
Reagents & Equipment:
-
2,4-Difluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice-water bath
-
Standard glassware for workup and filtration
-
-
Step-by-Step Procedure:
-
Setup: In a fume hood, place 2,4-difluorobenzoic acid and concentrated sulfuric acid into a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Addition of NBS: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 8 hours, monitoring progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker of ice water with stirring.
-
Isolation: The solid crude product will precipitate. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove residual acid.
-
Drying: Dry the solid product under vacuum.
-
Protocol 2: Purification via Esterification-Distillation-Hydrolysis[10]
For applications requiring exceptionally high purity (>99.5%), this multi-step purification process can effectively remove closely-related regioisomers.
-
Step 1: Esterification:
-
Add the crude solid product to methanol.
-
Reflux the mixture for 5 hours to convert all benzoic acid isomers to their corresponding methyl esters.
-
-
Step 2: Purification by Distillation:
-
Remove the methanol under reduced pressure.
-
Perform vacuum distillation on the resulting crude methyl esters. The different boiling points of the isomeric esters allow for their separation. Collect the fraction corresponding to the desired methyl 5-bromo-2,4-difluorobenzoate.
-
-
Step 3: Hydrolysis:
-
Add the purified methyl ester to an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 10 hours to hydrolyze the ester back to the carboxylic acid salt.
-
Cool the solution and acidify with HCl until a precipitate forms.
-
Collect the final high-purity solid by vacuum filtration, wash with water, and dry.
-
Caption: Decision-making workflow for troubleshooting bromination side reactions.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Controlling the regioselectivity of the bromolactonization reaction in HFIP - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. CN109438214A - The preparation method of the bromo- 2,4 difluorobenzene formic acid of high-purity 5- - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Bromo-3,6-difluorobenzoic acid
Welcome to the technical support center for 2-Bromo-3,6-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-based solutions to issues you may encounter during your experiments.
I. Troubleshooting Guide
This section addresses specific problems that can arise during the purification of this compound, offering step-by-step solutions and the scientific reasoning behind them.
Issue 1: Persistent Impurities After Initial Purification
Question: I've performed a primary purification of my synthesized this compound, but analytical data (NMR, LC-MS) still shows the presence of significant impurities. What are the likely culprits and how can I remove them?
Answer:
Persistent impurities in the synthesis of this compound often stem from side reactions or unreacted starting materials. The most common contaminants include isomeric byproducts and residual reagents.
Probable Causes & Solutions:
-
Isomeric Impurities: The synthesis of substituted benzoic acids can sometimes yield positional isomers, which have very similar physical properties to the desired product, making them difficult to separate. For instance, the bromination of a difluorobenzoic acid precursor might lead to different isomers of bromo-difluorobenzoic acid.
-
Solution 1: Recrystallization. This is the most effective first-line technique for removing isomeric impurities. The key is selecting a solvent system where the solubility of the desired isomer and the impurity differ significantly with temperature.
-
Solution 2: Chromatographic Methods. If recrystallization is ineffective, column chromatography is a powerful alternative. Normal-phase chromatography using a silica gel stationary phase can be effective.[1] The choice of mobile phase is critical; a gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) with a small amount of acetic acid can help achieve separation.[1]
-
-
Unreacted Starting Materials: Depending on the synthetic route, unreacted precursors can co-purify with the final product.
-
Solution: Acid-Base Extraction. An acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired this compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.
-
-
Side-Reaction Byproducts: The synthesis of halogenated benzoic acids can sometimes lead to dehalogenated or other substituted byproducts.
-
Solution: Preparative HPLC. For challenging separations of closely related impurities, preparative high-performance liquid chromatography (HPLC) may be necessary. While more resource-intensive, it offers the highest resolution for purification.
-
Issue 2: "Oiling Out" During Recrystallization
Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What causes this and how can I promote crystallization?
Answer:
"Oiling out" is a common problem in recrystallization and typically occurs when the solute is insoluble in the solvent at the boiling point or when the solution is supersaturated.[2]
Probable Causes & Solutions:
-
High Impurity Load: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oil") above its eutectic temperature.
-
Solution: Before attempting recrystallization, perform a preliminary purification step like an acid-base extraction to remove a significant portion of the impurities.
-
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, even at lower temperatures, or it may be too "poor," causing the compound to precipitate out of solution before it can form an ordered crystal lattice.
-
Solution: Solvent Screening. Conduct small-scale solvent screening to find the ideal recrystallization solvent. A good solvent will dissolve the compound when hot but not at room temperature.[2]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over crystalline solid.
-
Solution: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.
-
Issue 3: Low Recovery After Purification
Question: My final yield of pure this compound is very low after purification. What are the common causes of product loss and how can I minimize them?
Answer:
Low recovery is a frequent challenge, often due to suboptimal technique or solvent selection.
Probable Causes & Solutions:
-
Using Too Much Solvent During Recrystallization: Dissolving the crude product in an excessive amount of hot solvent will result in a significant amount of the product remaining in the mother liquor upon cooling.
-
Solution: Minimal Solvent Usage. Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[2]
-
-
Premature Crystallization During Hot Filtration: If insoluble impurities are present and a hot filtration step is required, the product can crystallize on the filter paper or in the funnel if the solution cools too quickly.
-
Solution: Pre-heat Funnel and Flask. Pre-heat the funnel and receiving flask before performing the hot filtration to prevent a drop in temperature.[2]
-
-
Washing Crystals with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of the purified product.
-
Solution: Use Ice-Cold Solvent for Washing. Always wash the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor without dissolving the product.[2]
-
II. Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound? A1: It should be stored at room temperature in a dry, cool, and well-ventilated place.[3][4] The container should be kept tightly closed.[5]
Q2: Is this compound stable under normal laboratory conditions? A2: Yes, it is generally stable under normal conditions.[6] However, it should be kept away from strong oxidizing agents.[5][6]
Purification Techniques
Q3: What are the most effective analytical techniques to assess the purity of this compound? A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides detailed structural information and can reveal the presence of isomers and other impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting and quantifying impurities, even at low levels.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Q4: Can Thin Layer Chromatography (TLC) be used to monitor the purification of this compound? A4: Yes, TLC is a valuable tool for monitoring the progress of a purification. It can be used to identify a suitable solvent system for column chromatography and to check the purity of fractions. For substituted benzoic acids, polyamide TLC plates with aqueous solutions of cyclodextrins as the mobile phase can provide good separation.[7][8]
Experimental Workflows
Below are diagrams illustrating key decision-making processes and workflows for the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
III. Data Presentation
| Property | Value |
| Molecular Formula | C₇H₃BrF₂O₂ |
| Molecular Weight | 237.00 g/mol [4] |
| Appearance | White to off-white solid[3] |
| pKa | 1.58 ± 0.10 (Predicted)[3] |
| Storage | Room temperature, dry and cool[3][4] |
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Perform a small-scale test to identify a suitable solvent or solvent mixture. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the clean, hot flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of large crystals, do not disturb the flask during this period.
-
Isolation of Crystals: Once the solution has reached room temperature, cool it further in an ice bath for about 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.
-
Back-Extraction (Optional): To ensure complete transfer, you can add more sodium bicarbonate solution to the organic layer, shake, and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as HCl, until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
V. References
-
Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Available from: --INVALID-LINK--
-
Merck Millipore. (n.d.). Separation of substituted benzoic acids by ion-pair chromatography. Available from: --INVALID-LINK--
-
Hinze, W. L., & Armstrong, D. W. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(A12), 1093-1104. Available from: --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Available from: --INVALID-LINK--
-
Hinze, W. L., & Armstrong, D. W. (1980). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. ResearchGate. Available from: --INVALID-LINK--
-
ChemScene. (n.d.). 3-Bromo-2,6-difluorobenzoic acid. Available from: --INVALID-LINK--
-
U.S. Patent No. 3,235,588. (1966). Purification of benzoic acid. Google Patents. Available from: --INVALID-LINK--
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Available from: --INVALID-LINK--
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Available from: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid. Available from: --INVALID-LINK--
References
- 1. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 124244-65-1 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preventing the formation of isomers in 2-Bromo-3,6-difluorobenzoic acid synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 2-Bromo-3,6-difluorobenzoic acid. Here, we address the critical challenge of preventing isomer formation, a common hurdle in achieving high purity for this important building block. Our approach is rooted in a deep understanding of reaction mechanisms, offering practical, field-tested solutions to enhance regioselectivity and streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and why is isomer formation a concern?
A1: The most effective and regioselective method for synthesizing this compound is through Directed ortho-Metalation (DoM).[1][2] This strategy utilizes a strong base, typically an organolithium reagent, to deprotonate a position ortho (adjacent) to a directing metalation group (DMG). In this case, the synthesis likely starts from 3,6-difluorobenzoic acid, where both the carboxylic acid and the fluorine atoms can act as DMGs.
Isomer formation is a significant concern because the starting material, 3,6-difluorobenzoic acid, has two distinct ortho positions that can be deprotonated. This leads to a potential mixture of products upon quenching the resulting aryllithium intermediate with a bromine source.
Q2: What are the primary isomeric byproducts I should expect?
A2: When starting from 3,6-difluorobenzoic acid, the primary isomeric byproduct is 4-Bromo-3,6-difluorobenzoic acid . This arises from the competing deprotonation at the C4 position, which is ortho to the fluorine at C3. The desired product, this compound, results from deprotonation at the C2 position, which is ortho to the carboxylic acid group.
Understanding the Mechanism: The Root of Isomer Formation
The regiochemical outcome of the Directed ortho-Metalation of 3,6-difluorobenzoic acid is a classic example of a kinetically versus thermodynamically controlled reaction.[3][4][5][6] The carboxylate group is a powerful directing group, and its coordination with the lithium cation from the organolithium base facilitates deprotonation at the adjacent C2 position.[7][8] This is generally the kinetically favored pathway.
However, the fluorine atoms also exert a directing effect, and the acidity of the proton at C4 is increased due to the inductive effects of the adjacent fluorine. Deprotonation at C4 can lead to a more thermodynamically stable intermediate under certain conditions. The balance between these two pathways is sensitive to reaction parameters.
Troubleshooting Guide: Minimizing Isomer Formation
This section provides actionable strategies to suppress the formation of the 4-bromo isomer and maximize the yield of the desired this compound.
Problem: My final product is a mixture of 2-Bromo- and 4-Bromo-3,6-difluorobenzoic acid.
This is the most common issue encountered in this synthesis. The following troubleshooting steps will help you optimize the reaction for the desired regioselectivity.
Solution 1: Strict Temperature Control (Kinetic vs. Thermodynamic Control)
Causality: The formation of the desired 2-bromo isomer is the kinetically controlled product, meaning it has a lower activation energy and forms faster at lower temperatures.[3][4][6] The 4-bromo isomer is often the thermodynamically more stable product, favored at higher temperatures where an equilibrium can be established.
Actionable Steps:
-
Maintain a reaction temperature of -78 °C (a dry ice/acetone bath is recommended) throughout the addition of the organolithium base and the bromine source.
-
Ensure that the solution of 3,6-difluorobenzoic acid is pre-cooled to -78 °C before the base is added.
-
Add the organolithium base slowly and dropwise to prevent localized heating.
Solution 2: Choice of Base and Stoichiometry
Causality: The choice of the organolithium base and its stoichiometry are critical. A bulkier base can favor deprotonation at the less sterically hindered position. However, in this case, the coordination to the carboxylate is the dominant effect. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base often used for regioselective lithiations.[1] Using at least two equivalents of the base is crucial: the first equivalent deprotonates the acidic carboxylic proton, and the second equivalent directs the ortho-lithiation.
Actionable Steps:
-
Consider using Lithium Diisopropylamide (LDA) as the base. Its bulky nature can enhance selectivity.
-
Use a minimum of 2.2 equivalents of the organolithium base to ensure complete formation of the dianion.
-
Titrate your organolithium reagent before use to determine its exact concentration, as it can degrade over time.
Solution 3: Solvent System
Causality: The solvent plays a key role in solvating the organolithium reagent and influencing its reactivity. Tetrahydrofuran (THF) is a common choice as it is a polar aprotic solvent that can help to break up organolithium aggregates.
Actionable Steps:
-
Use anhydrous THF as the solvent. Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove any water, which would quench the organolithium reagent.
-
The presence of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes alter the regioselectivity by changing the aggregation state of the organolithium reagent.[7][8] However, for this specific synthesis, starting with pure THF is recommended to favor the kinetically controlled pathway.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to favor the formation of the kinetic product, this compound.
Materials:
-
3,6-Difluorobenzoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution in a suitable solvent
-
1,2-Dibromoethane or another suitable bromine source
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve 3,6-difluorobenzoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium base (2.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting slurry at -78 °C for 1-2 hours.
-
In a separate flask, prepare a solution of the bromine source (e.g., 1,2-dibromoethane, 1.5 equivalents) in anhydrous THF and cool it to -78 °C.
-
Slowly add the cold bromine source solution to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for another hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Analytical Method for Isomer Separation
Technique: High-Performance Liquid Chromatography (HPLC) is a suitable method for separating and quantifying the isomeric mixture.
Conditions:
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is typically effective.
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm).
-
Standard Preparation: Prepare a standard of your purified desired product to determine its retention time. The isomeric impurity will likely have a different retention time.
Data Presentation
| Parameter | Condition A (Optimized for Kinetic Control) | Condition B (Potential for Isomer Formation) |
| Temperature | -78 °C | -20 °C to 0 °C |
| Base | LDA (2.2 eq) | n-BuLi (2.0 eq) |
| Addition Time | > 30 minutes | < 10 minutes |
| Expected Outcome | High selectivity for 2-Bromo isomer | Increased formation of 4-Bromo isomer |
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the synthesis and the competing pathways leading to the desired product and the isomeric byproduct.
Caption: Competing lithiation pathways in the synthesis.
References
- 1. Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions: Role of Monomer-, Dimer-, and Tetramer-Based Intermediates and Lessons about Rate Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 4. fiveable.me [fiveable.me]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. researchgate.net [researchgate.net]
- 8. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-3,6-difluorobenzoic Acid
Welcome to the technical support guide for the scale-up synthesis of 2-Bromo-3,6-difluorobenzoic acid. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. This guide is structured in a practical question-and-answer format to directly address the common challenges and critical considerations you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: While several routes exist, the most robust and widely adopted strategy for scale-up is the directed ortho-metalation (DoM) of 1-bromo-2,5-difluorobenzene, followed by carboxylation. This approach is favored for its high regioselectivity, convergence, and avoidance of harsh nitration or multi-step sequences that often result in lower overall yields and complex impurity profiles.[1]
The fluorine atom at the C2 position acts as a potent directed metalation group (DMG), guiding the deprotonation to the C6 position with high fidelity when a strong organolithium base is used at low temperatures.[2] The resulting aryllithium intermediate is then quenched with carbon dioxide to yield the target molecule.
Reaction Pathway: Directed Ortho-Metalation
References
Technical Support Center: Managing Temperature Control in 2-Bromo-3,6-difluorobenzoic Acid Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the critical role of temperature control in the synthesis of 2-Bromo-3,6-difluorobenzoic acid. Authored for professionals in the field, this resource offers detailed troubleshooting, frequently asked questions, and validated protocols to ensure optimal reaction outcomes, focusing on yield and purity.
The Imperative of Precision Temperature Management
The synthesis of this compound involves highly reactive organolithium intermediates.[1][2][3] The formation and subsequent carboxylation of the aryllithium species are highly exothermic and exquisitely sensitive to temperature fluctuations. Failure to maintain precise low-temperature conditions is a primary contributor to diminished yields and the formation of problematic impurities. This guide provides the technical insights necessary to mitigate these risks.
Troubleshooting Guide: Temperature-Related Synthesis Issues
This section addresses common problems encountered during the synthesis, with a direct focus on temperature as the root cause.
Problem 1: Consistently Low Yield of this compound
-
Question: My final yields are significantly lower than theoretical expectations. How does temperature contribute to this loss?
-
Answer: Low yield is a frequent consequence of inadequate temperature control, particularly during the lithiation of 1-bromo-2,5-difluorobenzene. This step is typically conducted at or near -78°C.
-
Causality & Mechanism: Organolithium reagents are powerful nucleophiles and strong bases.[1][2][4] The aryllithium intermediate in this synthesis is unstable at elevated temperatures. An increase in temperature, even by a few degrees, can lead to decomposition or side reactions with the solvent (THF) or other species present in the reaction mixture.[2] This effectively reduces the concentration of the desired intermediate available for carboxylation, thus lowering the final product yield.
-
Troubleshooting Protocol:
-
Thermocouple Calibration and Placement: Regularly calibrate your thermocouple. Ensure the probe is immersed in the reaction mixture to measure the internal temperature, not just the bath temperature.
-
Cooling Bath Integrity: Utilize a well-insulated Dewar flask for your dry ice/acetone or dry ice/isopropanol bath. Ensure the bath is of sufficient volume to absorb the reaction exotherm without a significant temperature increase.
-
Controlled Reagent Addition: The addition of n-butyllithium (n-BuLi) should be performed dropwise using a syringe pump or a dropping funnel. A slow, controlled addition rate is critical for dissipating the heat generated.
-
Efficient Stirring: Vigorous stirring is essential to ensure uniform temperature distribution throughout the reaction mixture and to prevent localized "hot spots."
-
-
Problem 2: Presence of Significant Impurities in the Final Product
-
Question: My post-synthesis analysis (NMR, LC-MS) indicates the presence of unknown byproducts. Can these be attributed to temperature deviations?
-
Answer: Yes, the formation of impurities is often a direct result of temperature-driven side reactions.
-
Causality & Mechanism: During the carboxylation step, if the temperature is not kept sufficiently low, the highly nucleophilic aryllithium intermediate can attack the newly formed lithium carboxylate. This can lead to the formation of ketones, which can then be further attacked by the organolithium reagent to form tertiary alcohols.[5][6] Additionally, reactions with the solvent or coupling reactions can occur at higher temperatures.
-
Troubleshooting Protocol:
-
CO2 Introduction: Use an excess of crushed dry ice added in small portions, or bubble CO2 gas through the vigorously stirred solution while maintaining the reaction at -78°C.
-
Post-Carboxylation Temperature Maintenance: Do not allow the reaction to warm prematurely after the addition of CO2. Maintain the low temperature for a sufficient period to ensure the carboxylation is complete.
-
Controlled Quenching: Quench the reaction by slowly adding a pre-cooled proton source (e.g., saturated aqueous ammonium chloride) while the reaction flask is still in the cooling bath.
-
-
Experimental Protocol: Lithiation and Carboxylation with Strict Temperature Control
| Step | Procedure | Temperature (°C) | Rationale & Key Considerations |
| 1. Reactor Setup | Assemble a flame-dried, three-necked flask with a magnetic stirrer, nitrogen inlet, thermocouple, and a septum for reagent addition. | Ambient | Anhydrous conditions are critical to prevent the quenching of the organolithium reagent. |
| 2. Initial Cooling | Charge the flask with 1-bromo-2,5-difluorobenzene and anhydrous THF. Cool the solution in a dry ice/acetone bath. | -78 | A dry ice/acetone bath provides a stable, low-temperature environment. |
| 3. Lithiation | Add n-butyllithium dropwise via syringe pump over 30-60 minutes. | -78 | A slow addition rate is crucial to manage the exotherm and prevent a rise in internal temperature. |
| 4. Carboxylation | Add crushed dry ice in small portions to the vigorously stirred reaction mixture. | -78 | Maintaining a low temperature prevents side reactions between the aryllithium and the carboxylate product. |
| 5. Quenching | After complete CO2 addition, slowly add pre-cooled saturated aqueous NH4Cl. | -78 to -50 | A controlled quench at low temperature minimizes the risk of uncontrolled exothermic reactions. |
| 6. Warm-up & Work-up | Allow the mixture to slowly warm to room temperature before proceeding with the aqueous work-up and extraction. | -50 to 20-25 | A gradual warm-up ensures a safe and controlled transition to ambient temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is -78°C the recommended temperature for this reaction?
A1: The choice of -78°C is both practical and chemically significant. It is the sublimation point of CO2 (dry ice), which makes it a convenient and reliable temperature for a laboratory cooling bath when mixed with a solvent like acetone or isopropanol. Chemically, this very low temperature is necessary to ensure the stability of the aryllithium intermediate, minimizing decomposition and side reactions that become significant at higher temperatures.[3][7]
Q2: What are the visual indicators of a loss of temperature control?
A2: The most immediate indicator is a rapid rise on your thermocouple display. Other visual cues can include a sudden change in the color of the reaction mixture (often to a darker brown or black), an uncontrolled evolution of gas, or the formation of an unexpected precipitate.
Q3: Are there alternatives to a dry ice/acetone bath?
A3: Yes, mechanical cryocoolers or circulating cooling baths can provide more precise and automated temperature control. However, for many lab-scale applications, a well-prepared and insulated dry ice/acetone bath is effective and more economical. The primary requirement is the ability to maintain the target temperature under the exothermic load of the reaction.
Q4: How critical is the purity of the solvent (THF) for temperature management?
A4: Solvent purity is extremely important. The presence of water will quench the organolithium reagent, leading to lower yields. Peroxides, which can form in aged THF, can react exothermically with the organolithium reagent, posing a significant safety hazard and making temperature control difficult. Always use freshly distilled or anhydrous grade THF.
Visual Schematics
Troubleshooting Workflow for Temperature-Related Issues
Caption: A logical workflow for diagnosing and resolving temperature control problems.
Core Reaction Pathway
Caption: The essential transformation in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-3,6-difluorobenzoic Acid and Other Halo-Benzoic Acids in Key Synthetic Transformations
Introduction
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Halo-benzoic acids, in particular, serve as exceptionally versatile building blocks, offering multiple reaction handles for the construction of complex molecular architectures. Among these, 2-Bromo-3,6-difluorobenzoic acid has emerged as a valuable synthon, prized for the unique reactivity conferred by its specific arrangement of substituents. The presence of ortho-bromo and di-fluoro groups provides a fascinating interplay of steric and electronic effects that dictates its behavior in a range of pivotal synthetic transformations.
This guide provides an in-depth, objective comparison of the reactivity of this compound with other halo-benzoic acids in three critical classes of reactions: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). By delving into the mechanistic underpinnings and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Interplay of Electronic and Steric Effects: A Theoretical Framework
The reactivity of a substituted halobenzoic acid is not merely a function of the halogen's identity. It is a nuanced interplay of several factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE): In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The reactivity trend generally follows the inverse of the BDE: I > Br > Cl >> F.[1] The weaker C-I and C-Br bonds facilitate this crucial step, leading to faster reaction rates.
-
Inductive and Resonance Effects of Fluorine: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect can significantly influence the electron density of the aromatic ring and the acidity of the carboxylic acid. While fluorine also possesses lone pairs capable of π-donation (+R effect), this is generally considered weak for halogens.[2]
-
The Ortho Effect: Substituents ortho to the carboxylic acid group can cause steric hindrance, forcing the -COOH group out of the plane of the benzene ring.[3][4][5][6] This "ortho effect" disrupts resonance between the carboxyl group and the ring, which can impact the reactivity of the adjacent halogen.
-
Nucleophilic Aromatic Substitution (SNAr) Reactivity: In contrast to cross-coupling, SNAr reactions are favored by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate.[7][8][9] The reactivity of the leaving group in SNAr is often the reverse of that in cross-coupling: F > Cl > Br > I.[10][11][12] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.[12]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a robust method for creating biaryl structures.[8] When comparing halo-benzoic acids, the reactivity is predominantly dictated by the identity of the halogen.
Reactivity Hierarchy:
Based on the principle of bond dissociation energy, the expected order of reactivity for 2-halo-3,6-difluorobenzoic acids in Suzuki-Miyaura coupling is:
2-Iodo-3,6-difluorobenzoic acid > This compound > 2-Chloro-3,6-difluorobenzoic acid
Table 1: Representative Comparison of Halide Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 2-Iodo-3,6-difluorobenzoic acid | High | Mild to moderate temperatures (e.g., 60-80 °C), various palladium catalysts and ligands. | Good to excellent |
| This compound | Moderate to High | Mild to moderate temperatures (e.g., 80-100 °C), various palladium catalysts and ligands. | Good to excellent |
| 2-Chloro-3,6-difluorobenzoic acid | Moderate | Higher temperatures, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), and stronger bases may be required. | Moderate to good |
| 2-Fluoro-3,6-difluorobenzoic acid (as leaving group) | Low to Negligible | Generally not a suitable substrate for standard Suzuki-Miyaura coupling. | Poor to no reaction |
Note: The data in this table is representative and based on established principles of cross-coupling chemistry. Actual yields are substrate and condition dependent.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[15][16] Similar to the Suzuki-Miyaura coupling, the reactivity of the halo-benzoic acid is highly dependent on the carbon-halogen bond strength.
Reactivity and Ligand Selection:
The reactivity trend for Buchwald-Hartwig amination mirrors that of Suzuki-Miyaura coupling: I > Br > Cl.[1] Therefore, this compound is an excellent substrate for this transformation. The choice of phosphine ligand is critical, especially for electron-deficient aryl halides. Bulky, electron-rich biaryl phosphine ligands, such as XPhos and BrettPhos, have shown high efficacy in these types of couplings.[17] The use of a strong, non-nucleophilic base like sodium tert-butoxide is common.[17]
Table 2: Representative Comparison of Halide Reactivity in Buchwald-Hartwig Amination
| Aryl Halide | Relative Reactivity | Typical Ligands | Expected Yield |
| 2-Iodo-3,6-difluorobenzoic acid | High | Various biaryl phosphine ligands. | Good to excellent |
| This compound | Moderate to High | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). | Good to excellent |
| 2-Chloro-3,6-difluorobenzoic acid | Moderate | Often requires highly active ligands (e.g., BrettPhos) and higher temperatures. | Moderate to good |
| 2-Fluoro-3,6-difluorobenzoic acid | Low (via Pd-catalysis) | Not a typical substrate for Buchwald-Hartwig amination. | Poor to no reaction |
Note: This table provides a generalized comparison. Specific outcomes will depend on the amine coupling partner and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Caption: Workflow for Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr): A Contrasting Reactivity Profile
Nucleophilic aromatic substitution offers a complementary approach to the functionalization of aryl halides, particularly those bearing electron-withdrawing groups.
The Decisive Role of Electronegativity:
In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[9] The reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group, as these stabilize the negative charge of the intermediate.[7][10]
For halo-aromatics, the reactivity order is often the reverse of that seen in cross-coupling reactions: F > Cl > Br > I.[10][11][12] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[12]
In the case of this compound, the two fluorine atoms act as powerful activating groups for SNAr. While the bromine at the 2-position could potentially be displaced, a fluorine atom on a similarly activated ring would be expected to be more reactive. Therefore, comparing the reactivity of the bromine in this compound to a fluorine in a hypothetical "2,3,6-trifluorobenzoic acid" would likely show the fluorine to be more susceptible to SNAr.
Table 3: Representative Comparison of Halide Reactivity in Nucleophilic Aromatic Substitution
| Leaving Group on an Activated Ring | Relative Reactivity | Mechanistic Rationale |
| F | High | High electronegativity strongly activates the ring for nucleophilic attack. |
| Cl | Moderate to High | Good balance of activation and leaving group ability. |
| Br | Moderate | Less activating than F and Cl due to lower electronegativity. |
| I | Low | Poorest activator among the halogens for the initial nucleophilic attack. |
Note: This table illustrates the general trend for the leaving group in SNAr reactions on activated aromatic rings.
Experimental Protocol: Nucleophilic Aromatic Substitution of a Difluorobenzoic Acid Derivative
Caption: Workflow for Nucleophilic Aromatic Substitution.
Conclusion
This compound stands as a highly versatile and valuable building block in synthetic chemistry. Its reactivity profile is a compelling illustration of the principles governing modern organic reactions. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, its reactivity is superior to that of its chloro-analogue, offering a practical balance between reaction efficiency and cost. Conversely, in the realm of nucleophilic aromatic substitution, the fluorine substituents are the dominant activating groups, and a fluoro leaving group would be expected to be more reactive than the bromo substituent.
The choice of which halo-benzoic acid to employ is ultimately a strategic decision, guided by the desired transformation, cost considerations, and the specific nuances of the target molecule. A thorough understanding of the underlying mechanistic principles, as outlined in this guide, is paramount for the successful design and execution of efficient and robust synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2-Bromo-3,6-difluorobenzoic Acid Derivatives
The strategic incorporation of halogen atoms, particularly fluorine and bromine, into organic scaffolds is a cornerstone of modern medicinal chemistry. These elements can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The 2-Bromo-3,6-difluorobenzoic acid scaffold is an exemplary starting point for generating novel therapeutic agents, offering a unique combination of reactivity and structural features. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the difluoro substitution pattern significantly influences the electronic environment of the aromatic ring.[1]
This guide provides a comparative analysis of the biological activities reported for derivatives of this and structurally related fluorinated benzoic acids. We will delve into their antimicrobial, anticancer, and anti-inflammatory potential, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights.
Antimicrobial Activity: Targeting Bacterial Cell Division
Derivatives of fluorinated benzoic acids have emerged as promising antibacterial agents. A notable class of these compounds are 2,6-difluorobenzamide derivatives, which have been identified as potent inhibitors of the bacterial protein FtsZ.[2] FtsZ is a crucial cytoskeletal protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria. Inhibition of FtsZ polymerization disrupts this process, leading to filamentation and eventual cell death, making it an attractive target for novel antibiotics.
Comparative Performance of 2,6-Difluorobenzamide Derivatives
A study focused on novel 3-substituted 2,6-difluorobenzamide derivatives revealed significant antibacterial activity, particularly against Gram-positive bacteria.[2] The introduction of chloroalkoxy, bromoalkoxy, and alkyloxy side chains at the 3-position resulted in compounds with potent inhibitory effects.
| Compound ID | Substitution at 3-position | Bacillus subtilis MIC (μg/mL) | Staphylococcus aureus MIC (μg/mL) |
| Derivative 7 | Chloroalkoxy | 0.25 - 1 | <10 |
| Derivative 12 | Bromoalkoxy | 0.25 - 1 | <10 |
| Derivative 17 | Alkyloxy | 0.25 - 1 | <10 |
| Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2017.[2] |
These compounds also demonstrated potent inhibition of cell division in Bacillus subtilis and Staphylococcus aureus at concentrations below 1 μg/mL.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard metric for antibacterial efficacy.
Objective: To determine the in vitro antibacterial activity of test compounds.
Methodology (Broth Microdilution):
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
This self-validating system ensures that the observed lack of turbidity is directly attributable to the compound's activity by comparing it against the growth in the positive control well.
Mechanism of Action: FtsZ Inhibition
The following diagram illustrates the workflow of how FtsZ inhibition leads to the disruption of bacterial cell division.
Caption: FtsZ inhibitors block Z-Ring formation, halting cell division.
Anticancer Activity: Scaffolds for Novel Oncotherapeutics
Halogenated benzoic acids are critical building blocks in the synthesis of targeted cancer therapies. The specific arrangement of bromo- and difluoro- substituents on the benzoic acid ring is often crucial for achieving high potency and selectivity against oncogenic proteins.[3]
Application in KRAS G12D Inhibition
A notable application is the use of 2-Amino-6-bromo-3,5-difluorobenzoic acid as a key starting material for synthesizing modulators of KRAS G12D.[3] The KRAS protein is a central node in cell signaling pathways that control growth and proliferation. The G12D mutation is a frequent oncogenic driver in many human cancers, making it a high-priority target for drug development.[3] While specific activity data for the final KRAS inhibitors derived from this starting material is often proprietary, the selection of this particular scaffold underscores its importance in achieving the desired molecular architecture for potent inhibition.
Comparative Performance of Related Hydrazone Derivatives
While direct anticancer data on this compound derivatives is limited in the public domain, studies on structurally related compounds provide valuable insights. For example, synthetic hydrazone Schiff base derivatives have demonstrated significant anticancer activity.
| Compound Class | Cell Line | IC50 Value (μM) |
| Hydrazone Schiff Base Derivative 3 | Malignant Glioma (U-87) | 13.25 ± 0.005 |
| Hydrazone Schiff Base Derivative 4 | Malignant Glioma (U-87) | 17.78 ± 0.001 |
| Hydrazone Schiff Base Derivative 5 | Malignant Glioma (U-87) | 21.49 ± 0.098 |
| Data adapted from a study on synthetic hydrazone Schiff bases.[4] |
These results highlight the potential of developing potent anticancer agents by derivatizing the carboxylic acid group of halogenated benzoic acids.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Objective: To evaluate the in vitro cytotoxicity of test compounds against cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader (e.g., at 570 nm). The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
Targeted Pathway: KRAS Signaling
KRAS inhibitors are designed to block downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which promotes cancer cell proliferation.
Caption: KRAS inhibitors block the oncogenic signaling cascade.
Anti-inflammatory Potential
Benzoic acid derivatives are widely recognized for their anti-inflammatory properties.[5][6] While specific studies on this compound are not extensively documented in this context, the structural motif is common in molecules designed to modulate inflammatory pathways. The anti-inflammatory effect of such compounds is often mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways, such as NF-κB.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To screen compounds for anti-inflammatory activity by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in a 96-well plate.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (a potent inflammatory agent) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group is left unstimulated.
-
Incubation: The plate is incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Analysis: A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production and potential anti-inflammatory activity.
Key Inflammatory Pathway: NF-κB Signaling
The NF-κB pathway is a central regulator of inflammation. Its inhibition is a primary goal for many anti-inflammatory drugs.
Caption: Anti-inflammatory agents can inhibit the NF-κB pathway.
Conclusion
The this compound scaffold and its close relatives represent a fertile ground for the discovery of new therapeutic agents. The derivatives exhibit a diverse range of biological activities, with fluorobenzamides showing potent, mechanism-based antibacterial effects by inhibiting FtsZ, and other analogs serving as crucial intermediates for highly specific anticancer drugs targeting proteins like KRAS G12D. While direct evidence for anti-inflammatory action is still emerging, the foundational chemistry suggests high potential in this area as well. The strategic placement of bromine and fluorine atoms provides a powerful tool for medicinal chemists to fine-tune biological activity, paving the way for the development of next-generation therapeutics. Further exploration of this chemical space is highly warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-bromo-3,5-difluorobenzoic acid | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 6. mdpi.com [mdpi.com]
HPLC analysis of 2-Bromo-3,6-difluorobenzoic acid reaction mixtures
An In-Depth Comparative Guide to the HPLC Analysis of 2-Bromo-3,6-difluorobenzoic Acid Reaction Mixtures
For researchers and professionals in drug development, the purity of synthetic intermediates is paramount. This compound is a critical building block in the synthesis of complex pharmaceutical agents. Monitoring its formation and purity within a reaction mixture requires robust, accurate, and efficient analytical methods. This guide provides an in-depth comparison of chromatographic techniques tailored for the analysis of this compound, moving beyond a simple recitation of steps to explain the causality behind methodological choices.
A typical reaction mixture for the synthesis of this compound does not simply contain the final product. It is a complex matrix of unreacted starting materials, the desired product, and various process-related impurities, such as positional isomers. Effective analysis hinges on the ability to separate and accurately quantify each of these components.
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Bromo-3,6-difluorobenzoic Acid
Welcome to this in-depth guide designed for researchers, scientists, and professionals in drug development. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency.[1][2][3] However, not all substrates are created equal. The successful coupling of 2-Bromo-3,6-difluorobenzoic acid presents a formidable challenge due to a confluence of steric hindrance and electronic deactivation. This guide provides a comparative analysis of various palladium-based catalyst systems, offering field-proven insights and detailed experimental protocols to navigate the complexities of this specific transformation.
The structure of this compound is characterized by:
-
Steric Hindrance: The presence of both a bromine and a fluorine atom ortho to the coupling site creates significant steric bulk, which can impede the approach of the palladium catalyst to the C-Br bond for the crucial oxidative addition step.[4][5]
-
Electronic Deactivation: The two fluorine atoms and the carboxylic acid group are strongly electron-withdrawing. This electronic deficiency on the aryl ring can slow down the rate of oxidative addition, a key step in the catalytic cycle.[6][7]
-
Substrate-Catalyst Interaction: The carboxylic acid moiety introduces a potentially coordinating group that could interact with the palladium center, leading to catalyst inhibition or undesired side reactions.
Overcoming these challenges requires a carefully selected catalyst system, where the ligand plays a pivotal role in modulating the steric and electronic properties of the palladium center.
Comparative Analysis of Catalyst Systems
The selection of the palladium source, ligand, base, and solvent are all critical variables that must be optimized for a challenging substrate like this compound. Below, we compare several classes of catalyst systems, highlighting their performance characteristics for sterically hindered and electron-deficient aryl bromides.
| Catalyst System (Precatalyst + Ligand) | Base | Solvent System | Temp. (°C) | Anticipated Yield | Rationale & Key Considerations |
| System 1: Pd(OAc)₂ + SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80-100 | Excellent | SPhos is a bulky, electron-rich biarylmonophosphine ligand designed for challenging couplings.[8] Its steric bulk facilitates reductive elimination, while its electron-donating nature promotes the difficult oxidative addition step. This is often the go-to system for hindered substrates.[9] |
| System 2: Pd₂(dba)₃ + P(t-Bu)₃ | K₃PO₄ | Toluene or Dioxane | Room Temp - 80 | Good to Excellent | Tri-tert-butylphosphine is a very bulky and electron-rich cone-shaped ligand. The combination with Pd₂(dba)₃ is highly effective for a wide range of aryl bromides and chlorides, often at lower temperatures.[10] |
| System 3: PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane or DMF | 80-110 | Moderate to Good | While dppf is a robust and widely used ligand, its bite angle and electronic properties may be less optimal for this specific sterically demanding substrate compared to the more specialized Buchwald-type ligands. |
| System 4: Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90-100 | Poor to Moderate | Tetrakis(triphenylphosphine)palladium(0) is a classical catalyst.[11] However, the triphenylphosphine ligand often lacks the necessary steric bulk and electron-donating character to efficiently catalyze the coupling of highly hindered and deactivated aryl halides.[4] |
| System 5: [Pd(IMes)]-based Precatalyst | Cs₂CO₃ | Dioxane | 80-100 | Good to Excellent | N-Heterocyclic Carbenes (NHCs) like IMes are strong electron donors and can be highly effective ligands for Suzuki couplings, serving as a viable alternative to bulky phosphines.[9][10] |
Mechanistic Considerations: The Role of the Ligand
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7] The success of coupling a challenging substrate is directly tied to how the chosen ligand facilitates each of these steps.
Caption: The Suzuki-Miyaura Catalytic Cycle.
For this compound, bulky and electron-rich ligands like SPhos are critical because:
-
They Promote Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium(0) center, making it more nucleophilic and facilitating its addition across the electron-poor C-Br bond.[6]
-
They Accelerate Reductive Elimination: The steric bulk of the ligand creates a crowded coordination sphere around the palladium(II) intermediate. This steric pressure encourages the reductive elimination of the biaryl product, which releases the strain and regenerates the active palladium(0) catalyst.[4][12]
Detailed Experimental Protocol: A Validated Approach
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound using a high-performance catalyst system. Optimization may be required for different arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Caption: General experimental workflow for the Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In the same flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Degassing: Seal the flask with a septum and carefully purge the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.
-
Reaction: Place the flask under a positive pressure of inert gas and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add water (10 mL) and carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
This self-validating protocol, grounded in established best practices for challenging cross-coupling reactions, provides a robust framework for achieving success. The choice of a modern, specialized catalyst system like Pd(OAc)₂/SPhos is paramount for overcoming the inherent steric and electronic hurdles presented by this compound, enabling the synthesis of valuable biaryl structures for further research and development.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Efficacy of 2,6-Difluorobenzamide-Based FtsZ Inhibitors in Antibacterial Assays
In the escalating battle against antibiotic resistance, the bacterial cell division protein FtsZ has emerged as a compelling target for novel antimicrobial agents. Its critical role in forming the Z-ring, a structure essential for bacterial cytokinesis, presents a unique vulnerability to be exploited. Among the various chemical scaffolds investigated, 2,6-difluorobenzamide derivatives have shown significant promise as potent FtsZ inhibitors. This guide provides an in-depth comparison of the biological efficacy of these compounds, benchmarked against other known FtsZ inhibitors, and is supported by experimental data and detailed protocols for researchers in the field of drug discovery.
The Rationale for Targeting FtsZ with 2,6-Difluorobenzamide Derivatives
FtsZ, a homolog of eukaryotic tubulin, is a highly conserved GTPase that polymerizes to form protofilaments, which in turn assemble into the Z-ring at the future site of cell division.[1] The dynamic nature of the Z-ring, governed by GTP hydrolysis, is crucial for its function as a scaffold for the recruitment of other proteins that constitute the divisome machinery.[1] Disruption of FtsZ polymerization or stabilization of the FtsZ polymer ultimately inhibits bacterial cell division, leading to cell filamentation and death.[1]
The 2,6-difluorobenzamide scaffold has proven to be a particularly effective starting point for the development of FtsZ inhibitors. The fluorine atoms at the 2 and 6 positions of the benzamide ring are thought to enhance binding affinity and introduce favorable pharmacokinetic properties.[2] This guide will delve into the structure-activity relationships (SAR) of this class of compounds, comparing their performance in key biological assays.
Comparative Efficacy of FtsZ Inhibitors
The effectiveness of FtsZ inhibitors is primarily evaluated through their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC50) in FtsZ functional assays, such as the GTPase activity assay. Below is a comparative summary of key 2,6-difluorobenzamide derivatives and other notable FtsZ inhibitors.
| Compound Class | Specific Compound | Target Organism(s) | MIC (µg/mL) | IC50 | Reference(s) |
| 2,6-Difluorobenzamide Derivatives | 3-Chloroalkoxy derivative | Bacillus subtilis | 0.25-1 | Not Reported | [3] |
| Staphylococcus aureus (susceptible & resistant) | <10 | Not Reported | [3] | ||
| 3-Bromoalkoxy derivative | Bacillus subtilis | 0.25-1 | Not Reported | [3] | |
| Staphylococcus aureus (susceptible & resistant) | <10 | Not Reported | [3] | ||
| PC190723 | Staphylococcus aureus | 0.5 - 1.0 | 55 nM (S. aureus FtsZ GTPase) | [4] | |
| Alternative FtsZ Inhibitors | Zantrin Z3 | Escherichia coli | Not Reported | 15 µM (E. coli FtsZ GTPase) | [4] |
| Berberine (9-phenoxyalkyl derivatives) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 8 | 272 µM (S. aureus FtsZ GTPase) | [4] |
Mechanism of Action: Disrupting the Divisome
The primary mechanism of action for 2,6-difluorobenzamide-based FtsZ inhibitors is the disruption of the normal dynamics of FtsZ polymerization. These compounds bind to an allosteric site on FtsZ, distinct from the GTP binding site.[2] This binding event can either inhibit polymerization or, in some cases, hyper-stabilize the FtsZ polymers, both of which effectively cripple the function of the Z-ring and halt cell division.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3,6-difluorobenzoic Acid
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable component of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-3,6-difluorobenzoic acid, moving beyond simple instructions to explain the causality behind each procedural choice. The protocols described herein are designed as a self-validating system to ensure safety and regulatory compliance.
Core Principles: Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is fundamental to managing its disposal correctly. This compound is not merely a simple organic acid; its halogenated nature places it in a specific regulatory category that dictates its disposal pathway.
The primary hazards, as identified in Safety Data Sheets (SDS) for this and structurally similar compounds, are significant.[1][2][3] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Furthermore, upon thermal decomposition, it can release highly toxic and corrosive gases, including hydrogen bromide and hydrogen fluoride.[1][5][6][7]
Crucially, as a halogenated organic compound (HOC) , this substance falls under stringent environmental regulations. The U.S. Environmental Protection Agency (EPA) heavily regulates HOCs due to their potential for persistence and toxicity in the environment.[8] Under the Resource Conservation and Recovery Act (RCRA), wastes containing HOCs at concentrations above 1,000 mg/kg are subject to specific treatment standards and land disposal restrictions.[9] Therefore, it cannot be treated as general chemical waste.
| Hazard Classification (GHS) | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed[2] |
Mandatory Safety Protocols: PPE and Engineering Controls
Before handling the waste, establishing a robust safety barrier is paramount. This involves a combination of personal protective equipment (PPE) and engineering controls.
-
Engineering Controls : All handling and preparation of this compound waste must be conducted within a certified chemical fume hood.[10][11] This is the primary line of defense to prevent the inhalation of dust or vapors.[10][12] Ensure that an eyewash station and safety shower are unobstructed and immediately accessible.[10][13]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is required to prevent dermal and ocular exposure.[10][13]
-
Eye and Face Protection : Chemical safety goggles are mandatory. When there is any risk of splashing, a full-face shield must be worn over the goggles.[14][15]
-
Skin Protection : Wear chemical-resistant gloves, such as nitrile or neoprene, ensuring they are inspected for integrity before each use.[12][15] A knee-length laboratory coat and closed-toe shoes are also required to protect skin and personal clothing.[15]
-
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the collection, segregation, and disposal of this compound.
Step 1: Waste Segregation at the Source
This is the most critical step in the disposal process. Due to its classification, this waste must be segregated into a dedicated "Halogenated Organic Waste" stream.[11]
Causality : Mixing halogenated waste with non-halogenated waste (e.g., acetone, ethanol) contaminates the entire volume.[11] This dramatically increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste, typically via high-temperature incineration.
Protocol :
-
Obtain a designated hazardous waste container compatible with acidic and halogenated organic compounds.
-
Clearly label the container with "Hazardous Waste: Halogenated Organic Solids" or "Hazardous Waste: Halogenated Organic Liquids," as appropriate.
-
List all constituents, including "this compound" and any solvents used.
-
Collect all materials contaminated with the compound, including gloves, weighing papers, and pipette tips, in this designated container.
-
Keep the container tightly sealed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong bases or oxidizing agents.[1][5][11]
Step 2: Disposal Pathway Decision
The decision process for the final disposal of this chemical is straightforward. The primary and only recommended pathway for research laboratories is through a licensed professional waste disposal service. In-lab treatment to declassify the waste is not a viable or compliant option.
Step 3: Final Disposition via Licensed Contractor
The standard and required method of disposal is high-temperature incineration conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]
Causality : Incineration at temperatures typically exceeding 1,800°F (982°C) is necessary to ensure the complete destruction of the halogenated aromatic ring. This process is equipped with advanced scrubbing systems to neutralize the acidic off-gases (HBr, HF) generated during combustion, preventing their release into the atmosphere.[16]
A Note on In-Lab Neutralization
While corrosive wastes that have no other hazardous characteristics can sometimes be neutralized and disposed of down the drain, this does not apply to this compound.[17]
Causality : Neutralizing the carboxylic acid group with a base (e.g., sodium bicarbonate) will form a salt. However, the resulting salt is still a halogenated organic compound. The hazardous characteristic is tied to the entire molecule, not just its acidity. Attempting to dispose of the neutralized salt via the drain would be a serious regulatory violation and could harm aquatic ecosystems.
Neutralization should only be considered a potential stabilization step for highly concentrated acidic solutions prior to pickup, and only if deemed necessary and safe. If performed, it must be done in a fume hood with extreme care to control the exothermic reaction.[17] The resulting salt must still be collected and disposed of as halogenated organic waste.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill Response :
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill.
-
For a solid spill, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[1][5][12]
-
For a liquid spill, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
First Aid :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
By adhering to these detailed procedures, you ensure the safe management and compliant disposal of this compound, upholding the principles of safety and environmental stewardship that are foundational to scientific excellence.
References
- 1. aksci.com [aksci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 14. americanchemistry.com [americanchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3,6-difluorobenzoic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Bromo-3,6-difluorobenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined here are designed to be a self-validating system, grounded in established safety standards to ensure your protection and the integrity of your research.
Hazard Assessment: Understanding the Risks
This compound and structurally similar halogenated benzoic acids are classified with specific hazards that dictate our safety protocols. Understanding these risks is the critical first step in preventing exposure. The primary hazards are associated with direct contact and inhalation of the compound in its solid, powdered form.
Based on data from analogous compounds, the key hazards include:
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2]
-
Skin Irritation: The compound is known to cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][2][3][4]
-
Harmful if Swallowed: Oral ingestion is considered harmful.[2]
Hazard Identification Summary
| Hazard Classification | GHS Category | Description | Primary Exposure Route |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[1][2] | Eyes |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] | Skin |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2][3] | Inhalation |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2] | Ingestion |
Core Directive: Mandatory Personal Protective Equipment
A comprehensive PPE strategy is non-negotiable. The following equipment must be used whenever handling this compound, particularly when weighing or transferring the solid material where dust generation is possible.
Eye and Face Protection
Due to the significant risk of serious eye irritation, robust eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash/Dust Risk: Chemical splash goggles should be worn when handling larger quantities or when the potential for splashing or significant dust generation exists.[5] For maximum protection, a face shield should be used in conjunction with safety glasses or goggles.
Hand Protection
Hands are the most likely point of direct contact. Proper glove selection and use are critical to prevent skin irritation.
-
Protocol: Gloves must be inspected for tears or holes before each use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. Contaminated gloves must be disposed of as chemical waste. Always wash hands thoroughly with soap and water after removing gloves.[1]
Body Protection
To prevent contact with clothing and skin, appropriate body protection is essential.
-
Standard Protocol: A clean, buttoned laboratory coat must be worn at all times.
-
Contamination Response: If skin contact occurs, remove contaminated clothing immediately and wash the affected area thoroughly.[6][7][8] Contaminated clothing must be washed before reuse.[1][3]
Respiratory Protection
The primary inhalation risk comes from airborne dust particles. Engineering controls are the first line of defense.
-
Primary Control: All handling of this compound powder (e.g., weighing, transferring, preparing solutions) should be performed inside a certified chemical fume hood to minimize airborne concentrations.[1]
-
When Respirators are Required: In the absence of adequate engineering controls or during a large-scale cleanup, respiratory protection is necessary. The U.S. Environmental Protection Agency (EPA) has established exposure limits for certain generic halogenated benzoic acids, requiring respirators with a NIOSH assigned protection factor (APF) of at least 10 in some cases.[9]
-
OSHA Compliance: The use of respirators is strictly regulated by OSHA and requires a formal respiratory protection program, including medical evaluation and fit testing.[5]
Operational and Disposal Plans
A systematic approach to handling and disposal minimizes risk.
Step-by-Step Safe Handling Protocol
-
Preparation: Designate a specific work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[4][10][11]
-
PPE Donning: Don PPE in the correct order (see diagram below).
-
Handling: Carefully unseal the container. Use a spatula to transfer the solid material, minimizing any actions that could generate dust. Avoid shaking or tapping the container unnecessarily.
-
Post-Handling: Tightly reseal the container. Decontaminate the work surface.
-
PPE Doffing: Remove PPE carefully to avoid self-contamination (see diagram below).
-
Hygiene: Wash hands thoroughly with soap and water.[1]
Visual Workflow: PPE Donning and Doffing
Caption: Standard sequence for donning and doffing PPE to prevent cross-contamination.
Decision Framework: Respiratory Protection
Caption: Decision logic for determining the necessity of respiratory protection.
Emergency Plan: Exposure and Spills
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][10]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[1][4] If irritation persists, seek medical attention.[1][2][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
In Case of a Spill:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate nonessential personnel.[7][8]
-
Ventilate: Ensure the area is well-ventilated; for spills outside a hood, close the lab door to maximize exhaust through the lab's ventilation system.[7]
-
Assess: For minor spills, trained personnel with appropriate PPE (including respiratory protection if necessary) can proceed. For major spills, evacuate and contact your institution's Environmental Health and Safety (EH&S) office.[7][8]
-
Contain & Clean: Without creating dust, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Sweep or vacuum (using a HEPA-filtered vacuum) the material into a suitable, labeled, and sealed container for disposal.[2][6]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
-
Chemical Waste: this compound and any materials contaminated with it (e.g., gloves, absorbent material) must be disposed of as hazardous chemical waste.
-
Procedure: Place waste in a clearly labeled, sealed, and suitable container.[2] Arrange for disposal through a licensed professional waste disposal service, following all local, state, and federal regulations. Do not let the product enter drains.[1][12]
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. uah.edu [uah.edu]
- 6. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. tulsa.okstate.edu [tulsa.okstate.edu]
- 9. ecfr.gov [ecfr.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 40 CFR § 721.11054 - Certain halogenated benzoic acids. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
